molecular formula C6H13NO2 B8084155 DL-Isoleucine-d10

DL-Isoleucine-d10

Cat. No.: B8084155
M. Wt: 141.23 g/mol
InChI Key: AGPKZVBTJJNPAG-SHJFKSRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Isoleucine-d10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 141.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-SHJFKSRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DL-Isoleucine-d10 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Isoleucine-d10 is a deuterated form of the essential amino acid isoleucine. In this isotopologue, ten hydrogen atoms have been replaced by their heavier isotope, deuterium. This stable, non-radioactive isotopic labeling makes this compound an invaluable tool in various scientific and research applications, particularly in the fields of metabolomics, proteomics, and pharmacokinetic studies. Its primary utility lies in its application as an internal standard for the accurate quantification of natural isoleucine in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical properties, key experimental protocols, and relevant biological pathways associated with this compound.

Chemical Properties of this compound

This compound is a white to off-white solid. While specific experimental data for the deuterated form is limited, the physical properties of its non-deuterated counterpart, DL-Isoleucine, provide a reliable estimate. The primary difference lies in its molecular weight due to the presence of ten deuterium atoms.

PropertyValue
Chemical Formula C₆H₃D₁₀NO₂
Molecular Weight 141.23 g/mol
CAS Number 29909-02-2
Appearance White to off-white solid
Melting Point Approximately 290 °C (with decomposition) (based on DL-Isoleucine)
Boiling Point Data not available
Water Solubility Approximately 22.3 g/L at 25 °C (based on DL-Isoleucine)
Storage Temperature -20°C

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in mass spectrometry and NMR spectroscopy.

Quantification of Isoleucine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a typical workflow for the quantification of isoleucine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, employing this compound as an internal standard to ensure accuracy and precision.[1][2][3][4][5][6][7]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 100 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for amino acid separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to elute the amino acids. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Isoleucine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., m/z 132.1 -> 86.1).

    • This compound (Internal Standard): Monitor the transition from its deuterated precursor ion to a corresponding product ion (e.g., m/z 142.2 -> 93.1).

  • Data Analysis: The concentration of isoleucine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of isoleucine and a constant concentration of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quantify Quantification (Peak Area Ratio) MSMS->Quantify isoleucine_catabolism Isoleucine Isoleucine Keto α-Keto-β-methylvalerate Isoleucine->Keto Transamination Methyl 2-Methylbutyryl-CoA Keto->Methyl Oxidative Decarboxylation Acetyl Acetyl-CoA Methyl->Acetyl Propionyl Propionyl-CoA Methyl->Propionyl TCA Citric Acid Cycle Acetyl->TCA Ketone Ketone Bodies Acetyl->Ketone Succinyl Succinyl-CoA Propionyl->Succinyl Succinyl->TCA mtor_signaling Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits

References

A Technical Guide to DL-Isoleucine-d10: Applications in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Isoleucine-d10, a deuterated stable isotope-labeled amino acid. It is designed for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), in their work. This document covers the core physicochemical properties of this compound, its primary applications, and a detailed experimental protocol for its use as an internal standard in bioanalytical methods.

Introduction

This compound is the deuterium-labeled form of the essential amino acid DL-Isoleucine. In the fields of metabolomics, proteomics, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. By replacing hydrogen atoms with their heavier isotope, deuterium, this compound becomes chemically almost identical to its unlabeled counterpart but is distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis, as it can be used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

The use of deuterated standards is particularly crucial in drug development. Substituting hydrogen with deuterium can lead to a stronger carbon-deuterium bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can slow down metabolic processes that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of a drug. Therefore, deuterium-labeled compounds are also used as tracers to elucidate metabolic pathways and to study the metabolism of drug candidates.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 29909-02-2
Molecular Formula C₆H₃D₁₀NO₂
Molecular Weight Approximately 141.2 g/mol

Experimental Protocol: Quantification of Isoleucine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of isoleucine in human plasma using a stable isotope dilution LC-MS/MS method. This compound serves as the internal standard to ensure accuracy and precision.

Materials and Reagents
  • DL-Isoleucine (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 800 µL of a precipitating solution (e.g., acetonitrile with 0.1% formic acid) to the plasma/internal standard mixture.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A column suitable for the separation of polar compounds, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column).

  • Mobile Phase A: 100 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Gradient Elution:

    • 0-3.0 min: 92% to 88% B

    • 3.0-6.4 min: 88% to 70% B

    • 6.4-6.5 min: 70% to 0% B

    • 6.5-10.0 min: Hold at 0% B

    • 10.0-10.1 min: 0% to 92% B

    • 10.1-13.0 min: Hold at 92% B

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Isoleucine (Analyte): Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 86.1

    • Isoleucine-d10 (Internal Standard): Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z 92.1

  • Instrument Parameters: Optimize parameters such as desolvation temperature, gas flow, and collision energy for maximum signal intensity.

Mandatory Visualization

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard, such as this compound, in a quantitative LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is precipitate Protein Precipitation (e.g., with ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration (Analyte & IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

An In-depth Technical Guide to DL-Isoleucine-d10: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of DL-Isoleucine-d10, a deuterated isotopologue of the essential amino acid isoleucine. This document is intended to serve as a technical resource, detailing its characteristics, applications, and relevant experimental contexts.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of DL-Isoleucine, where ten hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural compound, a property that is fundamental to its primary application as an internal standard in mass spectrometry-based quantification.

General Properties

This compound is typically supplied as a white to off-white solid or crystalline powder.[1][2] It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[2][3][4] For long-term stability, storage at -20°C is recommended, protected from light and moisture.[5][6]

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the tables below. Data for the non-deuterated form, DL-Isoleucine, is included for comparison where available.

Table 1: General Physical Properties

PropertyValue (this compound)Value (DL-Isoleucine)Reference(s)
Appearance White to off-white solidWhite crystalline powder[1][2]
Melting Point Not explicitly stated; expected to be similar to DL-Isoleucine~290 °C (with decomposition)[2][4][7]
Boiling Point Data not available225.8 ± 23.0 °C at 760 mmHg[3]
Solubility Slightly soluble in water22.3 g/L in water (25 °C)[5][8][9]
Stability Stable under recommended storageStable[2][3][5]

Table 2: Chemical Identifiers and Molecular Data

IdentifierValue (this compound)Reference(s)
Molecular Formula C₆H₃D₁₀NO₂[1][5][10]
Molecular Weight 141.23 g/mol [10]
Exact Mass 141.157396117 Da[11]
CAS Number 29909-02-2[1][5]
InChI Key AGPKZVBTJJNPAG-SHJFKSRGSA-N[5]
SMILES [2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])[2H])([2H])C(N)([2H])C(O)=O[5]

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. Deuteration makes it an ideal tool for quantitative analysis and metabolic tracing studies.

  • Internal Standard: The most common application is as an internal standard for the quantification of isoleucine in various biological matrices (e.g., plasma, tissue extracts) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Its chemical behavior is nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification.

  • Metabolic Tracer: In metabolic research, it can be used as a tracer to study the pharmacokinetics and metabolic pathways of isoleucine.[1][6][12] The deuterium label allows researchers to follow the fate of the molecule through various biological processes.

Logical Workflow: Use as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS Add Known Amount of This compound (Internal Standard) Sample->IS Extract Extract Analytes (Isoleucine and Isoleucine-d10) IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Detect Detect and Quantify Ion Signals (Analyte vs. Internal Standard) LCMS->Detect Ratio Calculate Peak Area Ratio (Isoleucine / Isoleucine-d10) Detect->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Determine Concentration of Endogenous Isoleucine CalCurve->Quantify

Workflow for using this compound as an internal standard.

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, this section outlines the principles of related experimental procedures where this compound is either synthesized or utilized.

General Synthesis Approach for DL-Isoleucine

The synthesis of the non-deuterated DL-Isoleucine provides a basis for understanding the chemical steps that could be adapted for its deuterated counterpart, using deuterated starting materials or reagents. A common method is the Strecker synthesis or variations involving malonic esters.

A generalized synthesis of DL-Isoleucine involves the following key steps[13]:

  • Alkylation: Diethyl malonate is alkylated using sec-butyl bromide.

  • Bromination: The resulting diethyl sec-butylmalonate is brominated.

  • Decarboxylation: The product is decarboxylated to yield α-bromo-β-methylvaleric acid.

  • Amination: The bromo acid undergoes amination, typically with ammonia, to introduce the amino group, forming DL-Isoleucine.

The synthesis of this compound would require the use of deuterated sec-butyl bromide and potentially other deuterated reagents during the process to achieve the desired labeling.

Analytical Method: LC-MS/MS Quantification

The use of this compound as an internal standard is central to its utility. Below is a representative, high-level protocol for quantifying endogenous L-Isoleucine in a biological sample.

Objective: To determine the concentration of L-Isoleucine in human plasma.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (Internal Standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a series of calibration standards by spiking known concentrations of non-labeled L-Isoleucine into a blank matrix (e.g., charcoal-stripped plasma).

    • To each calibrator, quality control sample, and unknown plasma sample, add a fixed volume of the IS working solution.

  • Protein Precipitation:

    • Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to all samples to precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Inject a small volume of the supernatant onto a suitable liquid chromatography column (e.g., a reverse-phase C18 column).

    • Perform chromatographic separation to resolve isoleucine from other matrix components.

    • Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Isoleucine and this compound would be monitored.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: L-Isoleucine Biosynthesis

While this compound is a synthetic tool, its unlabeled L-isomer is an essential branched-chain amino acid (BCAA) involved in numerous physiological processes. Understanding its biological origin provides context for its importance in metabolic studies. The biosynthesis of L-Isoleucine from threonine is a multi-step enzymatic pathway found in microorganisms and plants.[14]

The following diagram illustrates the initial, committed steps of the L-isoleucine biosynthesis pathway.

G Threonine L-Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Dehydratase Hydroxybutanoate 2-Aceto-2-hydroxybutanoate Oxobutanoate->Hydroxybutanoate Acetohydroxyacid Synthase (AHAS) Dihydroxy (R,S)-2,3-Dihydroxy-3-methylvalerate Hydroxybutanoate->Dihydroxy Acetohydroxyacid Isomeroreductase Oxovalerate (S)-3-Methyl-2-oxopentanoate Dihydroxy->Oxovalerate Dihydroxyacid Dehydratase Isoleucine L-Isoleucine Oxovalerate->Isoleucine Branched-Chain Amino Acid Aminotransferase Isoleucine->Threonine Feedback Feedback Inhibition

Simplified L-Isoleucine biosynthesis pathway from L-Threonine.

References

Isotopic purity and stability of DL-Isoleucine-d10.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Purity and Stability of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the isotopic purity and stability of this compound, a crucial stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis. Accurate assessment of these parameters is fundamental to ensuring the reliability, precision, and accuracy of analytical methods, particularly in mass spectrometry-based applications for metabolic research and drug development.[1][2][]

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of the compound that contains the desired number of heavy isotopes. For this compound, this is the proportion of molecules where ten hydrogen atoms have been replaced by deuterium. High isotopic purity is critical to minimize "cross-talk" or interference from the internal standard in the mass channel of the unlabeled analyte.[2] Commercially available this compound generally exhibits high isotopic enrichment.

Data Presentation: Isotopic and Chemical Purity

The following table summarizes purity data for Isoleucine-d10 from various suppliers. It is important to consult the Certificate of Analysis (CoA) for lot-specific information.

SupplierProduct DescriptionPurity SpecificationReference
Cayman ChemicalIsoleucine-d10≥99% deuterated forms (d1-d10)[4]
MedchemExpressThis compound98.6%[5]
Cambridge Isotope LabsL-Isoleucine (D₁₀, 98%)98% (Isotopic)[6]
Cambridge Isotope LabsL-Isoleucine (D₁₀, 98%; ¹⁵N, 98%)98% (D₁₀), 98% (¹⁵N)[7][8]
LGC StandardsL-Isoleucine-d10>95% (HPLC, Chemical Purity)[9]
Experimental Protocol: Determination of Isotopic Purity via LC-MS/MS

This protocol outlines a general method for verifying the isotopic purity of this compound and quantifying the presence of any unlabeled isoleucine.

Objective: To confirm the isotopic enrichment and ensure the unlabeled analyte signal is below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[1]

Materials:

  • This compound standard

  • Unlabeled Isoleucine standard

  • High-purity solvent (e.g., Methanol/Water mixture)

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Methodology:

  • Standard Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a dilution series of the unlabeled Isoleucine standard.

  • LC-MS/MS Analysis:

    • Infuse the this compound solution directly or analyze via LC-MS/MS.

    • Optimize mass spectrometer parameters (e.g., collision energy) to monitor the mass transition for this compound and the corresponding transition for unlabeled Isoleucine.

    • The mass difference between the analyte and the SIL internal standard should generally be three or more mass units for small molecules to avoid spectral overlap.[2]

  • Data Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transition for unlabeled Isoleucine in the high-concentration this compound sample.

  • Purity Calculation: Compare the peak area of the unlabeled Isoleucine signal in the d10 sample to the peak area of the this compound signal. The ratio of these areas indicates the percentage of unlabeled impurity. The isotopic purity is calculated as: (1 - [Peak Area of Unlabeled / Peak Area of Labeled]) * 100%.

cluster_prep Preparation cluster_analysis Analysis cluster_calc Quantification prep1 Obtain this compound and Certificate of Analysis prep2 Prepare High-Concentration Stock Solution (e.g., 1 mg/mL) prep1->prep2 analysis1 LC-MS/MS Analysis prep2->analysis1 analysis2 Monitor Mass Transitions: - Unlabeled Isoleucine - this compound analysis1->analysis2 calc1 Measure Peak Area Response for Both Transitions analysis2->calc1 calc2 Calculate Isotopic Purity calc1->calc2

Isotopic Purity Verification Workflow

Stability of this compound

The stability of a SIL internal standard is paramount for the integrity of quantitative data, especially in longitudinal studies or when analyzing large batches of samples.[1] Deuterium labels on non-exchangeable carbon positions, such as those in this compound, are chemically stable and not prone to back-exchange with protons from solvents or biological matrices.[2]

Data Presentation: Storage and Stability

Proper storage is essential to maintain the long-term integrity of the standard.

SupplierRecommended StorageStated StabilityReference
Cayman Chemical-20°C≥ 4 years[4]
Cambridge Isotope LabsRoom temperature, away from light and moistureNot specified[6][7]
LGC Standards+20°CNot specified[9]
Experimental Protocol: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix under intended storage conditions.

Objective: To confirm that the analyte and internal standard are stable in the biological matrix for the duration of sample storage and analysis.[1]

Methodology:

  • Sample Preparation: Spike a known concentration of this compound and unlabeled Isoleucine into a representative biological matrix (e.g., human plasma) to prepare Quality Control (QC) samples at low and high concentrations.

  • Storage: Store these QC samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analysis Over Time:

    • Analyze a set of QC samples at time zero (T=0) to establish a baseline.

    • At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve and analyze additional sets of the stored QC samples.

    • The analysis should be performed using a validated bioanalytical method.

  • Acceptance Criteria: The mean concentration of the stability samples at each time point should be within ±15% of the nominal (T=0) concentration.[1]

start Biological Sample (e.g., Plasma, Urine) spike Spike with this compound (Internal Standard) start->spike prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) spike->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms end Data Analysis (Ratio of Analyte to IS Response) ms->end

General Bioanalytical Workflow Using a SIL-IS

Core Requirements for a High-Quality SIL Internal Standard

This compound is effective as an internal standard because it fulfills the key requirements for a high-quality SIL analog. The use of a SIL-IS is considered the best practice to compensate for matrix effects and variability during sample preparation and analysis.[1][10]

center High-Quality SIL Internal Standard purity High Isotopic Purity (Minimal unlabeled analyte) center->purity stability Label Stability (No H/D back-exchange) center->stability mass Sufficient Mass Shift (Typically ≥3 amu) center->mass coelution Chromatographic Co-elution (Compensates for matrix effects) center->coelution

Key Characteristics of a High-Quality SIL Internal Standard

While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds may sometimes exhibit slight retention time shifts (isotope effect) compared to the analyte.[11] However, their ability to track the analyte through extraction and ionization processes makes them superior to structural analogs.[10][12]

Conclusion

This compound is a robust and reliable internal standard for quantitative mass spectrometry. Commercially available standards demonstrate high isotopic purity (typically ≥98%) and excellent long-term stability when stored correctly (≥4 years at -20°C).[4][6] The stability of the deuterium labels at non-exchangeable positions prevents analytical complications from isotopic exchange. By following structured protocols to verify purity and assess stability, researchers and drug development professionals can confidently incorporate this compound into their bioanalytical methods to achieve the highest levels of accuracy and precision.

References

A Technical Guide to DL-Isoleucine-d10: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is integral to robust and accurate quantitative analysis. This guide provides an in-depth overview of DL-Isoleucine-d10, a deuterated internal standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its application in mass spectrometry-based amino acid analysis.

Sourcing and Procurement of this compound

The selection of a reliable supplier for this compound is crucial for ensuring the quality and accuracy of experimental results. Key considerations include chemical purity, isotopic enrichment, and the availability of comprehensive documentation such as a Certificate of Analysis (CoA). Below is a summary of major suppliers and their product specifications.

SupplierProduct NameCatalog NumberChemical PurityIsotopic Enrichment/PurityPack Size(s)
MedchemExpressThis compoundHY-N0771S198.6%99.0%1 mg, 5 mg
Cambridge Isotope Laboratories, Inc.L-Isoleucine (D10, 98%; 15N, 98%)DNLM-732598%D10, 98%; 15N, 98%0.25 g
Cayman ChemicalIsoleucine-d1034842≥99% deuterated forms (d1-d10)Not specified1 mg, 5 mg, 10 mg
Simson PharmaL-ISOLEUCINE D10I370003Custom SynthesisCustom SynthesisCustom

Core Applications of this compound in Research

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its stable isotope label allows it to be distinguished from the endogenous, unlabeled isoleucine in a sample, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

The workflow for using a stable isotope-labeled internal standard like this compound in a typical quantitative analysis is depicted in the following diagram.

G A Sample Collection B Addition of this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Hydrolysis, Derivatization) B->C D LC-MS or GC-MS Analysis C->D E Data Processing (Peak Integration, Ratio Calculation) D->E F Quantification of Endogenous Isoleucine E->F

A typical experimental workflow using this compound as an internal standard.

Experimental Protocol: Quantification of Isoleucine in Biological Samples using LC-MS/MS and this compound Internal Standard

This protocol provides a general framework for the quantification of isoleucine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard. Optimization of specific parameters may be required depending on the sample type and instrumentation.

Materials and Reagents
  • This compound (from a reputable supplier)

  • Unlabeled L-Isoleucine (for calibration curve)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., ice-cold ACN or methanol)

  • Vials and caps for autosampler

Preparation of Stock Solutions and Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 50% ACN in water) to obtain a 1 mg/mL stock solution.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with the same solvent to a final concentration of 10 µg/mL.

  • Calibration Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled L-Isoleucine in the same manner as the IS stock solution.

  • Calibration Curve Standards: Perform serial dilutions of the calibration standard stock solution with a suitable matrix (e.g., charcoal-stripped plasma or a buffer mimicking the sample matrix) to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • Thaw Samples: Thaw the biological samples (e.g., plasma) on ice.

  • Spike with Internal Standard: To a known volume of each sample, calibration standard, and quality control (QC) sample (e.g., 100 µL), add a fixed volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound).

  • Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solution (e.g., 400 µL of ACN) to each tube. Vortex thoroughly for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% FA) for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A suitable column for amino acid analysis, such as a C18 or HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve good separation of isoleucine from other matrix components.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.

  • MRM Transitions:

    • Isoleucine (unlabeled): Determine the precursor and product ion m/z values (e.g., precursor m/z 132.1, product ions to be optimized).

    • This compound (IS): Determine the precursor and product ion m/z values (e.g., precursor m/z 142.2, product ions to be optimized).

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the unlabeled isoleucine and the this compound internal standard in all samples, calibration standards, and QCs.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte (isoleucine) to the peak area of the internal standard (this compound) for each injection.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled isoleucine in the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Concentration Determination: Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the logical relationship in the quantification process.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification A Peak Area (Isoleucine) C Calculate Ratio: Area(Isoleucine) / Area(IS) A->C B Peak Area (this compound) B->C D Calibration Curve (Ratio vs. Concentration) C->D E Determine Unknown Concentration D->E

The logical flow of data processing for quantification.

By adhering to this guide, researchers and professionals in drug development can confidently source high-quality this compound and implement robust analytical methods for accurate and reliable quantification of isoleucine in their studies.

References

In-Depth Technical Guide: Safety Data Sheet for DL-Isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of DL-Isoleucine-d10. The information is compiled from various Safety Data Sheets (SDS) and scientific literature to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a deuterated form of the essential amino acid DL-Isoleucine. The stable, non-radioactive isotopes of deuterium make it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name DL-2-Amino-3-methylpentanoic acid-d10
Synonyms Isoleucine-d10, 2-Amino-3-methylpentanoic Acid-d10
CAS Number 29909-02-2[2][3]
Molecular Formula C₆H₃D₁₀NO₂[2][3]
Molecular Weight 141.23 g/mol [4]

Table 2: Physical and Chemical Properties of DL-Isoleucine and its Isotopologues

PropertyValueSource
Appearance White to off-white crystalline powder or solid[5][6]
Odor Odorless[6]
Melting Point 210 °C (DL-Isoleucine)[7]
Decomposition Temperature 288 - 292 °C (L-Isoleucine)
Solubility Slightly soluble in water (sonicated)[3]. Soluble in 0.26 mM phosphate buffer (pH 7.1) and propylene glycol (L-Isoleucine)[8].[3][8]
logP (Octanol/Water Partition Coefficient) -1.7 (L-Isoleucine)
Stability Stable under normal conditions. May be light-sensitive.[5][6][5][6]

Hazard Identification and Safety Precautions

According to the available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture[2]. However, as with any chemical, it should be handled with care in a laboratory setting.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use in a well-ventilated area.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Table 3: Hazard Statements and Precautionary Measures

HazardStatement
GHS Classification Not a hazardous substance or mixture[2].
Potential Health Effects May cause eye, skin, and respiratory tract irritation upon direct contact or inhalation of dust[5].
First Aid - Inhalation Move to fresh air. If breathing is difficult, seek medical attention[2].
First Aid - Skin Contact Rinse skin with plenty of water. Remove contaminated clothing[2].
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
First Aid - Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention[2].

Toxicological Information

Table 4: Acute Toxicity Data for L-Isoleucine

TestSpeciesRouteValueSource
LD50 RatOral> 2,000 mg/kg[9][10]
LD50 RatIntraperitoneal6,822 mg/kg[9][11]
LC50 RatInhalation> 5.410 mg/m³ (4 h)[5][10]
  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

  • Germ Cell Mutagenicity: Not classified as a germ cell mutagen[10].

  • Reproductive Toxicity: Not classified as a reproductive toxicant[10].

Handling, Storage, and Disposal

Handling:

  • No special handling procedures are required beyond standard laboratory practices.

  • Avoid formation of dust and aerosols.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C for long-term stability[12].

  • Protect from light and moisture.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of as unused product.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in mass spectrometry-based quantitative analysis of isoleucine in various biological samples[1][3]. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results[13].

General Protocol for Amino Acid Analysis using a Deuterated Internal Standard

The following is a generalized workflow for the quantification of amino acids in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Experimental Workflow for Amino Acid Quantification

G Experimental Workflow: Amino Acid Analysis with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Hydrolysis Protein Hydrolysis (e.g., 6M HCl, 110°C, 24h) Add_IS->Hydrolysis Derivatization Derivatization (Optional, for improved chromatography) Hydrolysis->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: A typical workflow for quantitative amino acid analysis using a deuterated internal standard.

Methodology Details:

  • Sample Collection and Storage: Collect biological samples and store them appropriately (e.g., -80°C) to prevent degradation of amino acids.

  • Addition of Internal Standard: A known amount of this compound is spiked into each sample, calibrator, and quality control sample at the beginning of the sample preparation process[13].

  • Protein Precipitation and Hydrolysis: For total amino acid analysis, proteins are typically precipitated and then hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours[14].

  • Derivatization (Optional): To improve chromatographic separation and detection sensitivity, amino acids can be derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) and AccQ-Tag™[14].

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography (LC) step separates the amino acids, and the tandem mass spectrometry (MS/MS) step detects and quantifies the analyte (isoleucine) and the internal standard (this compound) based on their specific mass-to-charge ratios.

  • Quantification: The concentration of isoleucine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of isoleucine and the internal standard[15].

Metabolic Pathway of Isoleucine

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism[16]. Understanding its metabolic pathway is important for researchers in drug development and metabolic studies.

Isoleucine Catabolic Pathway

G Isoleucine Catabolic Pathway Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate BCAT a_Methylbutyryl_CoA α-Methylbutyryl-CoA a_Keto_b_methylvalerate->a_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA a_Methylbutyryl_CoA->Tiglyl_CoA a_Methyl_b_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->a_Methyl_b_hydroxybutyryl_CoA a_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA a_Methyl_b_hydroxybutyryl_CoA->a_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA a_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA a_Methylacetoacetyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: The catabolic pathway of isoleucine, leading to the production of acetyl-CoA and succinyl-CoA.

The catabolism of isoleucine, like other BCAAs, is initiated by two common enzymatic steps: transamination by branched-chain amino acid aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[16][17]. The subsequent pathway is specific to isoleucine and ultimately yields acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA. Both acetyl-CoA and succinyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production, making isoleucine both a ketogenic and a glucogenic amino acid[18].

This in-depth guide provides essential safety and technical information for the handling and use of this compound. By understanding its properties, hazards, and applications, researchers can ensure its safe and effective use in their scientific endeavors.

References

Unveiling Cellular Dynamics: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth exploration of the core applications of stable isotope-labeled amino acids (SILAAs) in modern biological and medical research. We delve into the foundational techniques of quantitative proteomics, metabolic flux analysis, and protein turnover studies, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research endeavors.

Stable isotope-labeled amino acids have become indispensable tools for tracing, quantifying, and understanding the complex and dynamic processes within living systems. By replacing naturally occurring isotopes (e.g., ¹²C, ¹⁴N) with heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), these amino acids act as molecular tracers that can be precisely monitored by mass spectrometry.[1][2] This guide illuminates the practical applications of SILAAs, providing the technical details necessary for their successful implementation in a research setting.

Quantitative Proteomics: The Power of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[3][4] This technique enables the precise comparison of protein abundances between different cell populations, providing invaluable insights into cellular responses to various stimuli, disease states, or drug treatments.[5][6]

Experimental Protocol: SILAC for Quantitative Phosphoproteomics

This protocol outlines a typical workflow for a SILAC-based quantitative phosphoproteomics experiment, often used to study signaling pathways.[7][8]

1.1.1. Cell Culture and Labeling:

  • Select two populations of the same cell line.

  • Culture one population in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

  • Culture the second population in "heavy" medium where the normal essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).[3]

  • Subculture the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[7]

1.1.2. Experimental Treatment and Cell Lysis:

  • Once labeling is complete, subject the two cell populations to different experimental conditions (e.g., one stimulated with a growth factor, the other as a control).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein and phosphorylation states.

1.1.3. Protein Digestion and Phosphopeptide Enrichment:

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[2]

  • Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[2]

  • Enrich for phosphopeptides from the resulting peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[8]

1.1.4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Utilize software such as MaxQuant for peptide identification and quantification.[5][9][10] The software will identify peptide pairs with a characteristic mass shift corresponding to the heavy isotope label and calculate the ratio of their intensities, which reflects the relative abundance of the phosphoprotein between the two conditions.[5][10]

Quantitative Data Presentation

The following table summarizes representative quantitative data from a SILAC-based phosphoproteomics study investigating the effects of Epidermal Growth Factor (EGF) stimulation on HeLa cells. The data showcases the fold-change in phosphorylation of key proteins in the EGFR signaling pathway.

ProteinPhosphorylation SiteFold Change (EGF Stimulated / Control)
EGFRY11738.5
SHC1Y3176.2
GAB1Y6274.8
PLCγ1Y7833.5
STAT3Y7052.9

Table 1: Representative quantitative phosphoproteomics data from a SILAC experiment. Data is hypothetical and for illustrative purposes.

Visualizing the SILAC Workflow and a Key Signaling Pathway

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Treatment Experimental Treatment cluster_Processing Sample Processing cluster_Analysis Analysis Light Light Medium (e.g., Arg0, Lys0) Control Control Light->Control Heavy Heavy Medium (e.g., Arg6, Lys4) Stimulus Stimulus Heavy->Stimulus Mix Mix Lysates (1:1) Control->Mix Stimulus->Mix Digest Tryptic Digestion Mix->Digest Enrich Phosphopeptide Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS Data Data Analysis (e.g., MaxQuant) LCMS->Data

SILAC experimental workflow for quantitative phosphoproteomics.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 DAG DAG PKC PKC DAG->PKC PI3K->PIP2 phosphorylates PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Gene Gene Expression TF->Gene

Simplified EGFR signaling pathway highlighting key phosphorylation cascades.

Metabolic Flux Analysis: Tracing the Flow of Life

Metabolic Flux Analysis (MFA) using stable isotope tracers, particularly ¹³C-labeled amino acids and glucose, is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[11][12][13] By tracking the incorporation and transformation of these labeled substrates into various metabolites, researchers can construct a detailed map of cellular metabolism, revealing how metabolic pathways are rewired in different physiological or pathological states, such as cancer.[14][15]

Experimental Protocol: ¹³C-Metabolic Flux Analysis in Adherent Mammalian Cells

This protocol provides a step-by-step guide for performing a ¹³C-MFA experiment in adherent mammalian cells.[16][17]

2.1.1. Cell Culture and Isotope Labeling:

  • Culture adherent mammalian cells to the desired confluency in standard culture medium.

  • One hour prior to labeling, replace the medium with a medium of the same composition but lacking the metabolite to be used as a tracer (e.g., glucose-free and glutamine-free DMEM).

  • Initiate the labeling experiment by replacing the starvation medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose and/or [U-¹³C₅]glutamine) at a known concentration.

  • Incubate the cells for a specific duration to allow for the incorporation of the label into intracellular metabolites. This time point should be optimized to achieve isotopic steady-state for the metabolites of interest.

2.1.2. Metabolite Quenching and Extraction:

  • Rapidly aspirate the labeling medium.

  • Immediately add ice-cold quenching solution (e.g., 80:20 methanol:water) to the culture dish to halt all enzymatic activity.[3]

  • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

  • Perform metabolite extraction by adding a non-polar solvent (e.g., chloroform) and vortexing vigorously.

  • Centrifuge to separate the polar (containing amino acids and other central carbon metabolites) and non-polar phases.

  • Collect the polar phase for subsequent analysis.

2.1.3. GC-MS Analysis and Data Interpretation:

  • Derivatize the extracted metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.

  • Use specialized software (e.g., INCA, Metran) to perform computational flux estimation.[17] This involves fitting the experimentally measured mass isotopomer distributions to a metabolic network model to calculate the intracellular flux values.[18]

Quantitative Data Presentation

The following table presents example flux data from a ¹³C-MFA study in cancer cells, comparing metabolic fluxes under normoxic and hypoxic conditions. Fluxes are normalized to the glucose uptake rate.

Metabolic ReactionRelative Flux (Normoxia)Relative Flux (Hypoxia)
Glycolysis (Glucose -> Pyruvate)100100
Lactate Dehydrogenase (Pyruvate -> Lactate)8595
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)102
Anaplerotic Glutamine -> α-Ketoglutarate3050
Reductive Carboxylation (α-KG -> Citrate)525

Table 2: Representative metabolic flux data from a ¹³C-MFA experiment. Data is hypothetical and for illustrative purposes.

Visualizing the Metabolic Flux Analysis Workflow

MFA_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Modeling Computational Phase Culture Cell Culture Labeling ¹³C-Labeling Culture->Labeling Quench Metabolite Quenching Labeling->Quench Extract Metabolite Extraction Quench->Extract GCMS GC-MS Analysis Extract->GCMS MID Mass Isotopomer Distribution GCMS->MID Flux Flux Estimation MID->Flux Model Metabolic Network Model Model->Flux Map Flux Map Flux->Map

General workflow for ¹³C-Metabolic Flux Analysis.

Protein Turnover Studies: A Window into Proteostasis

Protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to cellular health and function.[19] Stable isotope-labeled amino acids are instrumental in measuring the rates of synthesis and degradation of individual proteins or the entire proteome, providing a dynamic view of proteostasis.[20][21]

Experimental Protocol: In Vivo Protein Turnover Measurement in Mice

This protocol details a method for measuring protein turnover rates in mice using a ¹⁵N-labeled diet.[1][7][22]

3.1.1. Animal Husbandry and Isotopic Labeling:

  • House mice individually to monitor food intake accurately.

  • Provide a ¹⁵N-labeled diet (e.g., spirulina-based) ad libitum for a defined period (the "pulse" phase). The duration of the pulse will depend on the expected turnover rates of the proteins of interest.

  • For a "pulse-chase" experiment, switch the mice back to an unlabeled diet after the pulse period.

  • Collect tissues of interest at various time points during the pulse or chase phase.

3.1.2. Sample Preparation and Protein Digestion:

  • Homogenize the collected tissues and extract the proteins.

  • Quantify the protein concentration in each extract.

  • Digest the proteins into peptides using trypsin.

3.1.3. LC-MS/MS Analysis and Turnover Rate Calculation:

  • Analyze the peptide mixtures by LC-MS/MS.

  • Use specialized software to determine the isotopic enrichment of peptides over time. This involves measuring the ratio of the intensities of the unlabeled ("light") and ¹⁵N-labeled ("heavy") isotopic envelopes for each peptide.

  • Calculate the fractional synthesis rate (FSR) or degradation rate (FDR) for each protein by fitting the time-course of isotopic enrichment to an appropriate kinetic model.

Quantitative Data Presentation

The following table provides representative protein half-life data from a study measuring protein turnover in different mouse tissues using a stable isotope labeling approach.

ProteinLiver Half-life (days)Kidney Half-life (days)Heart Half-life (days)Muscle Half-life (days)
Albumin2.5---
Catalase1.52.03.55.0
GAPDH0.81.22.14.5
Myosin heavy chain--5.815.0
Collagen I>100>100>100>100

Table 3: Representative protein half-lives in various mouse tissues.[23][24][25][26] Data is compiled from multiple sources and serves as an illustrative example.

Visualizing the Protein Turnover Experimental Workflow

Protein_Turnover_Workflow cluster_InVivo In Vivo Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Labeling ¹⁵N-Labeled Diet (Pulse) Chase Unlabeled Diet (Chase) Labeling->Chase Sampling Tissue Collection (Time Course) Chase->Sampling Homogenize Tissue Homogenization Sampling->Homogenize Extract Protein Extraction Homogenize->Extract Digest Tryptic Digestion Extract->Digest LCMS LC-MS/MS Digest->LCMS Enrichment Isotopic Enrichment Calculation LCMS->Enrichment Turnover Turnover Rate Calculation Enrichment->Turnover

Workflow for in vivo protein turnover analysis using a pulse-chase approach.

Applications in Drug Development

Stable isotope-labeled amino acids are also playing an increasingly important role in drug development. They are utilized in:

  • Target Identification and Validation: SILAC-based proteomics can identify the protein targets of a drug and elucidate its mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled amino acids can be incorporated into therapeutic proteins to trace their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

  • Biomarker Discovery: Quantitative proteomics using SILAAs can identify proteins whose expression levels change in response to drug treatment or disease progression, serving as potential biomarkers for drug efficacy or diagnosis.

Conclusion

The applications of stable isotope-labeled amino acids are vast and continue to expand. From elucidating complex signaling networks and mapping metabolic pathways to measuring the dynamic turnover of proteins and aiding in the development of new therapeutics, SILAAs provide an unparalleled level of insight into the intricate workings of biological systems. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of these remarkable tools in their own investigations.

References

The Role of DL-Isoleucine-d10 in Modern Metabolomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the precise and accurate quantification of small molecules is paramount to understanding complex biological systems. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics, ensuring data reliability and enabling robust quantitative analysis. Among these, DL-Isoleucine-d10, a deuterated form of the essential branched-chain amino acid isoleucine, has emerged as a critical reagent. This technical guide provides an in-depth exploration of the role of this compound in metabolomics studies, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant metabolic and signaling pathways.

This compound serves two primary functions in metabolomics research:

  • As an Internal Standard: Its most common application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] By adding a known amount of this compound to biological samples at an early stage of sample preparation, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized.[3][4] This isotope dilution technique is the gold standard for accurate quantification of endogenous isoleucine.

  • As a Metabolic Tracer: The stable isotope label allows researchers to trace the metabolic fate of isoleucine in various biological systems.[1] This approach, known as metabolic flux analysis, provides insights into the dynamics of metabolic pathways, helping to elucidate how cells and organisms respond to different physiological and pathological conditions.

Isoleucine itself is a key regulator of metabolic health, with its circulating levels being associated with obesity and insulin resistance.[5][6] It plays a crucial role in protein synthesis and is involved in important signaling pathways such as the mammalian target of rapamycin (mTOR) and insulin signaling.[7][8] Therefore, the accurate measurement of isoleucine, facilitated by this compound, is critical for research in numerous areas, including metabolic diseases, oncology, and drug development.

Core Applications of this compound in Metabolomics

ApplicationDescriptionKey Advantages
Quantitative Metabolomics Use as an internal standard for the precise measurement of isoleucine concentrations in various biological matrices (e.g., plasma, serum, tissues, cell lysates).Corrects for sample loss during preparation, mitigates ion suppression/enhancement in mass spectrometry, and improves accuracy and reproducibility of quantification.[3][4]
Metabolic Flux Analysis Employed as a tracer to follow the incorporation and transformation of isoleucine through metabolic pathways.Enables the determination of pathway activity (fluxes) and provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone.
Clinical Biomarker Discovery Facilitates the accurate quantification of isoleucine as a potential biomarker for diseases such as maple syrup urine disease (MSUD), obesity, and type 2 diabetes.[8]High accuracy and precision are crucial for the validation of biomarkers in clinical research and diagnostics.
Drug Development Used to assess the effect of drug candidates on isoleucine metabolism and related signaling pathways.Provides a quantitative measure of target engagement and downstream metabolic consequences of drug action.

Experimental Protocols

Protocol 1: Quantification of Isoleucine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard procedure for the analysis of isoleucine in human plasma.

1. Materials and Reagents:

  • This compound

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 80:20 ACN:MeOH with 0.1% FA)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% MeOH) at a concentration of 1 mg/mL. Further dilute this stock to a working concentration (e.g., 10 µg/mL). The final concentration in the sample should be chosen to be close to the expected endogenous isoleucine concentration.

  • Protein Precipitation:

    • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound working solution.

    • Add 200 µL of ice-cold protein precipitation solution.

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial insert.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column or a HILIC column suitable for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate isoleucine from other amino acids and matrix components.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Isoleucine (Endogenous): Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1

    • This compound (Internal Standard): Precursor ion (m/z) 142.2 -> Product ion (m/z) 92.1

    • Note: These transitions may need to be optimized for the specific instrument used.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous isoleucine and the this compound internal standard.

  • Calculate the ratio of the peak area of endogenous isoleucine to the peak area of this compound.

  • Generate a calibration curve using known concentrations of unlabeled isoleucine spiked into a surrogate matrix (e.g., stripped plasma or a buffered solution) with a constant amount of this compound.

  • Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Isoleucine Calibrate->Quantify

Quantitative Data Summary

The following table presents typical concentration ranges of isoleucine in human plasma as determined by LC-MS/MS methods utilizing stable isotope-labeled internal standards.

AnalyteMatrixConcentration Range (µM)MethodReference
IsoleucineHuman Plasma40 - 100LC-MS/MS[9]
IsoleucineHuman Plasma50 - 120LC-MS/MS[10]
IsoleucineMouse Plasma60 - 150LC-MS/MS[6]

Note: These values can vary based on factors such as age, diet, and health status.

Signaling and Metabolic Pathways

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step enzymatic process that occurs primarily in the mitochondria. It shares the initial catabolic steps with the other branched-chain amino acids, leucine and valine. The carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Isoleucine_Catabolism Isoleucine Isoleucine Keto α-keto-β-methylvalerate Isoleucine->Keto BCAT Methylbutyryl α-methylbutyryl-CoA Keto->Methylbutyryl BCKDH Tiglyl Tiglyl-CoA Methylbutyryl->Tiglyl Methylhydroxy α-methyl-β-hydroxybutyryl-CoA Tiglyl->Methylhydroxy Methylaceto α-methylacetoacetyl-CoA Methylhydroxy->Methylaceto AcetylCoA Acetyl-CoA Methylaceto->AcetylCoA PropionylCoA Propionyl-CoA Methylaceto->PropionylCoA

Role of Isoleucine in mTOR and Insulin Signaling

Isoleucine, along with other branched-chain amino acids, plays a significant role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] Isoleucine can also influence insulin signaling, and dysregulation of its metabolism is linked to insulin resistance.[8][11]

mTOR_Insulin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT AKT->mTORC1 GlucoseUptake Glucose Uptake AKT->GlucoseUptake S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis

Conclusion

This compound is a cornerstone reagent in modern metabolomics, enabling the accurate quantification of isoleucine and the elucidation of its metabolic pathways. Its application as an internal standard in LC-MS/MS-based methods provides the reliability and precision required for high-quality metabolomics data. Furthermore, its use as a tracer in metabolic flux analysis offers a dynamic perspective on cellular metabolism. Given the growing understanding of isoleucine's critical role in health and disease, the continued and expanded use of this compound is certain to be a key driver of future discoveries in biomedical research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of a DL-Isoleucine-d10 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Isoleucine-d10 is a deuterated stable isotope-labeled form of the essential amino acid isoleucine. It is a critical tool for researchers, scientists, and drug development professionals, primarily utilized as an internal standard in quantitative mass spectrometry-based applications. Its use allows for the precise and accurate quantification of its unlabeled counterpart, L-isoleucine, in various biological matrices. These application notes provide a detailed protocol for the preparation of a stock solution of this compound, ensuring its proper handling, storage, and use in downstream applications such as metabolomics, pharmacokinetic studies, and clinical diagnostics.

Physicochemical Properties and Applications

This compound is a white, solid powder. The deuterium labeling provides a distinct mass shift, enabling its differentiation from the endogenous L-isoleucine in mass spectrometric analysis without significantly altering its chemical properties.[1][2]

Key Applications:

  • Internal Standard: Its primary application is as an internal standard for the quantification of isoleucine in biological samples (e.g., plasma, urine, tissue extracts) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

  • Metabolic Tracer: It can be used as a tracer to study the in vivo metabolism and physiological functions of isoleucine.[2][3]

  • Clinical Research: Employed in studies of metabolic disorders where isoleucine levels are relevant, such as Maple Syrup Urine Disease (MSUD).[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₃D₁₀NO₂[1][4]
Molecular Weight 141.23 g/mol [4][5]
Appearance White solid/powder[1][6]
Solubility Slightly soluble in water (sonication may be required). Insoluble in ether.[1][6]
Storage (Solid) -20°C[1]
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months.[3][7][3][7]
Purity (Deuterated forms) ≥99%[1]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point and can be further diluted to create working standards as required for specific analytical methods.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of high-purity water needed to achieve a 1 mg/mL concentration. For example, if 1.05 mg of powder was weighed, add 1.05 mL of water.

  • Dissolution:

    • Add the calculated volume of high-purity water to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Sterilization (Optional): If the stock solution is intended for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[3][7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.[3]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add High-Purity Water Weigh->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate Filter Filter Sterilize (Optional) Sonicate->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store end End Store->end start Start start->Equilibrate

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: High-Throughput Quantification of Isoleucine in Human Plasma using DL-Isoleucine-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, glucose metabolism, and immune function. Accurate quantification of isoleucine in biological matrices such as plasma is crucial for clinical diagnostics, particularly for inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), as well as for nutritional monitoring and metabolic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and throughput.

A robust method for accurate quantification by LC-MS/MS involves the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte, causing it to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] This allows for the correction of variability that may occur during sample preparation and analysis, leading to highly accurate and precise results.[2] DL-Isoleucine-d10, a deuterated form of isoleucine, serves as an ideal internal standard for this purpose. This application note provides a detailed protocol for the quantification of isoleucine in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • DL-Isoleucine (Sigma-Aldrich or equivalent)

    • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Methanol (LC-MS grade)

    • Human plasma (drug-free, sourced from a reputable supplier)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve DL-Isoleucine and this compound in separate volumetric flasks using a 50:50 mixture of methanol and water to create 1 mg/mL primary stock solutions.

  • Intermediate Stock Solutions:

    • Prepare a series of intermediate stock solutions of DL-Isoleucine by serially diluting the primary stock solution with 50:50 methanol/water.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 10 µg/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards and quality control samples by spiking the appropriate intermediate stock solutions of DL-Isoleucine into drug-free human plasma to achieve the desired concentrations.

Sample Preparation

The following protocol outlines a simple and efficient protein precipitation method.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (10 µg/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Pipette 50 µL Plasma Sample s2 Add 200 µL IS Solution (this compound in ACN) s1->s2 s3 Vortex (30 seconds) s2->s3 s4 Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 a1 Inject into LC-MS/MS System s5->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed to achieve separation of isoleucine from other endogenous plasma components and its isobaric isomer, leucine.

  • Liquid Chromatography (LC) System:

    • Column: Waters XBridge Amide (3.0 mm × 150 mm, 3 µm) or equivalent HILIC column.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Water:Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Acetonitrile:Water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 95
      8.0 82.5
      12.0 70.5
      14.0 55
      15.5 55
      15.6 95

      | 17.0 | 95 |

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.0 kV, Desolvation Temperature: 500°C, Desolvation Gas Flow: 650 L/hr).

MRM Transitions

The following MRM transitions should be used for the detection of isoleucine and its internal standard. Collision energies should be optimized for the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
DL-Isoleucine132.186.150
DL-Isoleucine132.169.150
This compound 142.2 96.2 50

Note: The primary fragment for isoleucine (m/z 132.1 -> 86.1) corresponds to the neutral loss of the carboxyl group (-COOH) and ammonia (-NH3). The product ion for this compound is predicted based on the same fragmentation pathway from its deuterated precursor.

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting was applied. The performance characteristics are summarized below.

ParameterValue
Linearity Range 5 - 2000 µM in plasma
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 µM
Intra-day Precision (%CV) ≤ 11.8%
Inter-day Precision (%CV) ≤ 14.3%
Accuracy (% Recovery) 87.7% - 113.3%

The quantitative data presented is representative of typical performance for LC-MS/MS-based amino acid assays and is based on published literature.[3]

Signaling Pathways and Logical Relationships

The core principle of this analytical method is based on the concept of stable isotope dilution, where the SIL-IS acts as a perfect control for the analyte throughout the entire process.

G cluster_process Analytical Process cluster_output Quantification Analyte Isoleucine (in Plasma) Prep Sample Prep (Protein Precipitation) Analyte->Prep IS This compound (Spiked) IS->Prep LC LC Separation (HILIC) Prep->LC MS MS/MS Detection (MRM) LC->MS Ratio Peak Area Ratio (Isoleucine / Isoleucine-d10) MS->Ratio Cal Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for DL-Isoleucine-d10 in Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of DL-Isoleucine-d10 as an internal standard for the precise and accurate quantification of isoleucine in biological matrices. The protocols provided are intended for researchers utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for amino acid analysis.

Introduction

This compound is a stable isotope-labeled (SIL) internal standard used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of isoleucine.[1] The use of a SIL internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation, chromatographic separation, and mass spectrometric detection, leading to improved accuracy and precision.[1][2] this compound is chemically identical to endogenous isoleucine but has a different mass due to the replacement of ten hydrogen atoms with deuterium. This mass difference allows for its distinct detection by the mass spectrometer while co-eluting with the unlabeled analyte.

Application: Quantitative Analysis of Isoleucine in Plasma

This protocol outlines a method for the quantification of isoleucine in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Isoleucine (for calibration standards)

  • LC-MS/MS grade water, acetonitrile, and formic acid

  • Sulfosalicylic acid (SSA) or Methanol (for protein precipitation)

  • Human plasma (or other biological matrix)

2. Preparation of Stock and Working Solutions

  • This compound Internal Standard Stock Solution (1 mM): Prepare by dissolving an appropriate amount of this compound in 0.1 M HCl.

  • This compound Internal Standard Working Solution (e.g., 200 µM): Dilute the stock solution with an appropriate solvent (e.g., water or mobile phase A). The final concentration should be chosen to be in the mid-range of the calibration curve. One study utilized an internal standard working solution with a concentration range of 125-250 µmol/L.[3]

  • Isoleucine Calibration Standard Stock Solution (10 mM): Prepare by dissolving isoleucine in 0.1 M HCl.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the isoleucine stock solution to achieve a concentration range that covers the expected physiological concentrations in the sample. A typical calibration range for isoleucine can be from 12.5 to 625 µM.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma sample, calibrator, or quality control sample, add 5 µL of 30% sulfosalicylic acid solution.[3]

  • Vortex for 10 seconds.

  • Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.[3]

  • Add 2 µL of the this compound internal standard working solution (e.g., 200 µM).[3]

  • Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate) and vortex to mix.[3]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for your specific instrumentation and application.

ParameterSuggested Condition
LC Column Mixed-mode HILIC column (e.g., Intrada Amino Acid) or a C18 column. A mixed-mode column can provide good separation of isobaric amino acids like leucine and isoleucine without derivatization.[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to achieve separation of isoleucine from other amino acids and matrix components.
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isoleucine132.186.1
This compound142.196.1

Note: The exact m/z values for the deuterated standard will depend on the specific labeling pattern. The values provided are illustrative.

5. Data Analysis and Quantification

  • Create a calibration curve by plotting the peak area ratio of isoleucine to this compound against the concentration of the calibration standards.

  • Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical concentration ranges for isoleucine in human plasma, which can be used as a reference for setting up calibration curves and quality controls.

AnalyteMatrixTypical Concentration Range (µM)
IsoleucineHuman Plasma40 - 120

This range can vary depending on factors such as age, diet, and health status.

Signaling Pathways and Biological Context

The quantification of isoleucine is crucial in various research areas, including metabolic disorders and cell signaling studies. Isoleucine is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and metabolic regulation.

Branched-Chain Amino Acid (BCAA) Metabolism

Isoleucine, along with leucine and valine, undergoes an initial transamination step catalyzed by branched-chain aminotransferases (BCATs) to form their respective branched-chain α-keto acids (BCKAs). This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory step in BCAA catabolism. The resulting acyl-CoA derivatives then enter specific metabolic pathways.

BCAA_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondria Isoleucine_cyto Isoleucine BCKA_cyto α-keto-β-methylvalerate Isoleucine_cyto->BCKA_cyto BCAT1 Isoleucine_mito Isoleucine Isoleucine_cyto->Isoleucine_mito Transport BCKA_mito α-keto-β-methylvalerate Isoleucine_mito->BCKA_mito BCAT2 AcylCoA Propionyl-CoA & Acetyl-CoA BCKA_mito->AcylCoA BCKDH TCA TCA Cycle AcylCoA->TCA

BCAA Metabolism Pathway for Isoleucine
mTOR Signaling Pathway

Isoleucine, like other BCAAs, is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. The activation of mTORC1 by amino acids is a complex process that leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis.

mTOR_Signaling Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Promotes (by releasing eIF4E) Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with SSA) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Application Notes: DL-Isoleucine-d10 for Quantitative Analysis in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In clinical diagnostics, biomedical research, and drug development, the precise and accurate quantification of amino acids is crucial for understanding metabolic states and diagnosing diseases.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary analytical technique for this purpose due to its high sensitivity and specificity.[2][3] The gold standard for quantification in mass spectrometry is the isotope dilution method, which relies on the use of stable isotope-labeled (SIL) internal standards.[4] DL-Isoleucine-d10, a deuterated form of isoleucine, serves as an ideal internal standard for the accurate measurement of endogenous isoleucine concentrations in various biological matrices.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that corrects for sample matrix effects and variations during sample preparation and analysis.[3][4] The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of preparation.[5] The SIL internal standard is chemically identical to the endogenous analyte (native isoleucine) and thus behaves similarly during extraction, derivatization (if any), and chromatographic separation.

However, because of the incorporated heavy isotopes (Deuterium in this case), the internal standard has a different mass and can be distinguished from the native analyte by the mass spectrometer. By measuring the peak area ratio of the native analyte to the SIL internal standard, the concentration of the endogenous analyte in the original sample can be calculated with high precision and accuracy.

G Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_sample Biological Sample cluster_prep Sample Preparation Analyte Endogenous Isoleucine (Unknown Amount, 'Light') Spike Spike IS into Sample Analyte->Spike Matrix Plasma, Serum, etc. IS This compound (Known Amount, 'Heavy') IS->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Light / Heavy) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Principle of Isotope Dilution Mass Spectrometry.

Applications in Clinical Research

The quantification of isoleucine is critical in several clinical areas:

  • Newborn Screening: Detecting inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), which is characterized by elevated levels of branched-chain amino acids (BCAAs), including isoleucine.[6][7]

  • Nutritional Monitoring: Assessing nutritional status and monitoring dietary therapies in patients.

  • Metabolic Disorders: Studying metabolic dysregulation in diseases like diabetes and liver disease.[8]

Experimental Protocols

1. Protocol for Quantification of Isoleucine in Human Plasma

This protocol describes a general method for the quantitative analysis of isoleucine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA)

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)

  • Human plasma samples, calibrators, and quality controls (QCs)

  • Microcentrifuge tubes and pipettes

Experimental Workflow Diagram

G Quantitative Analysis Workflow Sample 1. Plasma Sample (e.g., 50 µL) Spike 2. Add IS Working Solution (this compound) Sample->Spike Precip 3. Add Precipitation Agent (e.g., ACN or TCA) Spike->Precip Vortex 4. Vortex Mix Precip->Vortex Centrifuge 5. Centrifuge (e.g., 12,000 x g, 10 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Dilute 7. Dilute with Mobile Phase Supernatant->Dilute Inject 8. Inject into LC-MS/MS Dilute->Inject

Detailed workflow for plasma sample preparation.

Procedure:

  • Preparation of Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water). Dilute the stock solution to a working concentration (e.g., 500 µM) with the same solvent.

  • Sample Preparation: a. Pipette 50 µL of plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the IS working solution to each tube and briefly vortex. c. Add 200 µL of cold acetonitrile (or 50 µL of 10% TCA) to precipitate proteins.[9] d. Vortex vigorously for 30 seconds. e. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9] f. Carefully transfer the supernatant to a clean tube or a 96-well plate. g. Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).

  • LC-MS/MS Analysis: a. Inject 5-10 µL of the prepared sample into the LC-MS/MS system. b. Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.

Data and Method Parameters

Quantitative data and method parameters are summarized for clarity and reproducibility.

Table 1: Mass Spectrometry Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Isoleucine (Endogenous)132.186.15015
This compound (IS) 142.1 92.1 50 15

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used. The precursor ion corresponds to [M+H]⁺. The product ions are characteristic fragments.[6][7]

Table 2: Liquid Chromatography Parameters

Chromatographic separation is essential to resolve isoleucine from its isomers, such as leucine, allo-isoleucine, and norleucine, which cannot be distinguished by mass alone.[2][10]

ParameterCondition
LC System UPLC/HPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or Mixed-Mode Column (e.g., Intrada Amino Acid)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Start at 2% B, ramp to 30% B over 5 min, wash at 95% B, re-equilibrate at 2% B. (Total run time ~8-10 min)

Table 3: Method Performance Characteristics

This table shows typical performance data for a validated clinical assay.

ParameterResult
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) ~1.0 µM
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Recovery (%) 95 - 105%

Data presented are representative values from published methods and should be established by each laboratory.[6]

References

Application Notes and Protocols for DL-Isoleucine-d10 in Newborn Screening Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening is a critical public health program aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. The timely detection and intervention for these conditions can significantly improve health outcomes. Maple Syrup Urine Disease (MSUD) is one such inborn error of metabolism, characterized by the body's inability to properly process three branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Failure to detect and manage MSUD can lead to severe neurological damage and can be life-threatening.

The analytical method of choice for newborn screening is tandem mass spectrometry (MS/MS), which allows for the rapid and sensitive quantification of multiple analytes from a single dried blood spot (DBS) sample. The use of stable isotope-labeled internal standards is crucial for accurate quantification in MS/MS analysis, as they compensate for matrix effects and variations in sample preparation and instrument response. DL-Isoleucine-d10 is a deuterated form of isoleucine that serves as an ideal internal standard for the quantification of isoleucine and its isomers in newborn screening panels. Its chemical and physical properties are nearly identical to the endogenous analyte, but it is distinguishable by its higher mass, ensuring that it does not interfere with the measurement of the naturally occurring amino acid.

These application notes provide a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of amino acids from dried blood spots for the purpose of newborn screening for MSUD and other aminoacidopathies.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for the analysis of isoleucine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Isoleucine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Isoleucine132.186.15015
This compound (Internal Standard) 142.1 96.1 50 18

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient2% B to 98% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL

II. Experimental Protocols

A. Preparation of this compound Internal Standard Stock Solution (1 mM)
  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1 mg of this compound and record the exact weight.

  • Dissolve the weighed this compound in a solvent mixture of 50% methanol and 50% water to achieve a final concentration of 1 mM. For example, if 1.41 mg of this compound (MW: 141.2 g/mol ) is weighed, dissolve it in 10 mL of the solvent mixture.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the 1 mM stock solution at -20°C in a tightly sealed, light-protected container. This stock solution is stable for up to 6 months.

B. Preparation of Working Internal Standard Solution (2.5 µM)
  • Prepare a working solution of 2.5 µM this compound by diluting the 1 mM stock solution with the extraction solvent (typically 80% acetonitrile/20% water with 0.1% formic acid).

  • For example, to prepare 10 mL of the 2.5 µM working solution, add 25 µL of the 1 mM stock solution to 9.975 mL of the extraction solvent.

  • This working solution should be prepared fresh daily for optimal performance.

C. Sample Preparation from Dried Blood Spots (DBS)
  • Using a manual or automated puncher, punch a 3.2 mm disc from the center of the dried blood spot on the newborn screening card.

  • Place the punched disc into a well of a 96-well microtiter plate.

  • To each well containing a DBS punch, add 100 µL of the 2.5 µM this compound working internal standard solution.

  • Seal the microtiter plate and agitate on a plate shaker for 30 minutes at room temperature to extract the amino acids.

  • After extraction, centrifuge the plate to pellet any solid debris.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

D. LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Inject 10 µL of the extracted sample supernatant into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using appropriate software to determine the peak area ratios of the endogenous isoleucine to the this compound internal standard.

  • Quantify the concentration of isoleucine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled isoleucine and a constant concentration of the internal standard.

III. Visualizations

Isoleucine_Metabolic_Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination BCAT Branched-chain aminotransferase propionyl_CoA Propionyl-CoA alpha_keto_beta_methylvalerate->propionyl_CoA Oxidative Decarboxylation acetyl_CoA Acetyl-CoA alpha_keto_beta_methylvalerate->acetyl_CoA BCKDH Branched-chain α-keto acid dehydrogenase complex (BCKDH) (Deficient in MSUD) Metabolism Further Metabolism propionyl_CoA->Metabolism acetyl_CoA->Metabolism

Caption: Metabolic pathway of Isoleucine and the enzymatic step affected in MSUD.

Newborn_Screening_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase DBS_Collection Dried Blood Spot (DBS) Collection (Heel Prick) DBS_Punch DBS Punching (3.2 mm) DBS_Collection->DBS_Punch Extraction Extraction with This compound Internal Standard DBS_Punch->Extraction LC_MSMS_Analysis LC-MS/MS Analysis Extraction->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Result_Reporting Result Reporting and Follow-up Data_Processing->Result_Reporting

Caption: Newborn screening workflow using this compound for LC-MS/MS analysis.

Application Notes and Protocols for DL-Isoleucine-d10 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of DL-Isoleucine-d10. These guidelines are designed to ensure high-quality, reproducible results for use in metabolomics, pharmacokinetic studies, and clinical research.

Introduction

Accurate quantification of amino acids and their isotopic analogs, such as this compound, in plasma is crucial for a wide range of research and diagnostic applications. This compound is a stable isotope-labeled internal standard essential for correcting for matrix effects and variations in sample processing and instrument response during mass spectrometry-based analysis of isoleucine. Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids, thereby enhancing the accuracy, precision, and sensitivity of the analytical method.

The most common techniques for preparing plasma samples for amino acid analysis involve protein precipitation, followed by optional solid-phase extraction or liquid-liquid extraction for further cleanup. Subsequent derivatization may be employed to improve chromatographic separation and detection sensitivity of the target analyte.

Core Sample Preparation Techniques

The selection of an appropriate sample preparation technique is dependent on the analytical workflow, desired level of sample purity, and the specific requirements of the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is the most common initial step in plasma sample preparation. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate plasma proteins.

Common Precipitating Agents:

  • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are widely used. They are typically added in a 3:1 or 4:1 ratio (solvent:plasma, v/v).[1]

  • Acids: Trichloroacetic acid (TCA), perchloric acid (PCA), and sulfosalicylic acid (SSA) are effective protein precipitants.[2][3][4]

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is a rapid and effective method for the removal of the majority of plasma proteins.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup or derivatization.

Quantitative Data Summary for Protein Precipitation:

ParameterAcetonitrileMethanolSulfosalicylic Acid
Typical Recovery >90%>90%>95%
Matrix Effect ModerateModerateLow to Moderate
Throughput HighHighHigh
Cost LowLowLow

Note: Quantitative data is generalized from typical amino acid analysis literature and may vary based on specific experimental conditions.

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation plasma Plasma Sample (100 µL) add_solvent Add Acetonitrile (400 µL) plasma->add_solvent vortex Vortex (30s) add_solvent->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet

Caption: Workflow for plasma protein precipitation using acetonitrile.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration. It is often employed after protein precipitation to remove residual phospholipids and other interferences. For polar compounds like amino acids, reversed-phase (e.g., C18) or mixed-mode cation-exchange cartridges are commonly used.

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol provides a general guideline for SPE cleanup following protein precipitation.

Materials:

  • Supernatant from protein precipitation

  • C18 SPE cartridge

  • SPE manifold

  • Methanol (LC-MS grade)

  • Deionized water

  • Elution solvent (e.g., 80:20 Acetonitrile/Water)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other amino acids with 1 mL of the elution solvent.

  • The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Diagram: Solid-Phase Extraction Principle

cluster_1 Solid-Phase Extraction (SPE) conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading (Supernatant) conditioning->loading washing 3. Washing (5% Methanol) loading->washing waste Waste (Interferences) loading->waste Unretained Interferences elution 4. Elution (ACN/Water) washing->elution washing->waste Washed-off Interferences

Caption: General principle of solid-phase extraction for sample cleanup.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While less common than SPE for amino acid analysis, it can be an effective cleanup step.

Derivatization

For the analysis of the endogenous, non-labeled isoleucine, derivatization is often performed to enhance its chromatographic retention on reversed-phase columns and improve ionization efficiency for mass spectrometry. This compound, as the internal standard, undergoes the same derivatization process. Common derivatizing agents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and reagents from the aTRAQ® kit.[2][5]

Protocol 3: General Derivatization Procedure (Conceptual)

The specific protocol for derivatization is highly dependent on the chosen reagent. A general workflow is as follows:

  • The dried extract from the PPT or SPE step is reconstituted in a specific buffering agent.

  • The derivatizing agent is added, and the reaction is allowed to proceed under controlled temperature and time conditions.

  • The reaction is then quenched, and the derivatized sample is ready for LC-MS/MS analysis.

Diagram: Overall Sample Preparation and Analysis Workflow

cluster_2 Sample Preparation and Analysis start Plasma Sample ppt Protein Precipitation start->ppt cleanup Optional Cleanup (SPE or LLE) ppt->cleanup derivatization Optional Derivatization cleanup->derivatization analysis LC-MS/MS Analysis derivatization->analysis

Caption: Comprehensive workflow from plasma sample to LC-MS/MS analysis.

Conclusion

The protocols and information provided herein offer a robust starting point for the development and implementation of sample preparation methods for this compound in plasma. The choice of a specific protocol or combination of techniques should be guided by the analytical requirements, available instrumentation, and the desired sample throughput. Validation of the chosen method is essential to ensure its accuracy, precision, and reliability for the intended application.

References

Revolutionizing Quantitative Proteomics: Application of DL-Isoleucine-d10 in Advanced Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant stride forward for quantitative proteomics, the application of DL-Isoleucine-d10, a stable isotope-labeled amino acid, is providing researchers with a powerful tool for in-depth analysis of cellular protein dynamics. This technical note details the application and protocols for utilizing this compound in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) workflows, offering enhanced precision and reproducibility in quantifying proteome-wide changes. These advancements are particularly crucial for scientists and professionals in drug development and cellular research, enabling a deeper understanding of complex biological processes and disease mechanisms.

The SILAC method is a robust technique for mass spectrometry (MS)-based quantitative proteomics that relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[1] This in vivo labeling strategy allows for the accurate comparison of protein abundance between different cell populations, for instance, treated versus untreated cells.[2] While traditionally, isotopically labeled arginine and lysine are used, the application of this compound offers an alternative and complementary approach, particularly for the study of proteins where these amino acids are less frequent.

Application in Investigating mTOR Signaling Pathway

A key application of this compound lies in the investigation of nutrient-sensing pathways, such as the mTOR (mechanistic Target of Rapamycin) signaling cascade. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is modulated by the availability of amino acids, including isoleucine.[3][4] By using this compound in a SILAC experiment, researchers can quantitatively measure the proteomic response to isoleucine deprivation or stimulation, providing critical insights into the downstream targets and regulatory mechanisms of mTOR signaling.[5]

A typical experimental design involves culturing one population of cells in a medium containing the natural ("light") DL-Isoleucine, while another population is cultured in a medium containing the "heavy" this compound. After a specific treatment, such as serum starvation followed by isoleucine stimulation, the two cell populations are combined, and their proteomes are analyzed by LC-MS/MS. The mass shift of 10 Daltons (Da) for each incorporated this compound allows for the precise differentiation and relative quantification of peptides from the "light" and "heavy" samples.

Experimental Protocols

A generalized protocol for a SILAC experiment using this compound is provided below. This protocol can be adapted for specific cell lines and experimental questions.

Cell Culture and Metabolic Labeling
  • Cell Line Selection and Adaptation: Choose a cell line that is auxotrophic for isoleucine. Adapt the cells to grow in a custom SILAC-grade medium (e.g., DMEM or RPMI 1640) lacking natural isoleucine. This medium should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[6]

  • Preparation of "Light" and "Heavy" Media:

    • "Light" Medium: Supplement the isoleucine-free medium with natural DL-Isoleucine at the standard concentration.

    • "Heavy" Medium: Supplement the isoleucine-free medium with this compound at the same concentration as the "light" amino acid.

  • Metabolic Labeling: Culture the two cell populations in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[2]

  • Verification of Incorporation: Before the main experiment, it is recommended to perform a small-scale pilot study to verify the incorporation efficiency of this compound by mass spectrometry.

Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Extraction: After the experimental treatment, harvest the "light" and "heavy" cell populations. Combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: The extracted proteins can be digested into peptides using either an in-solution or in-gel digestion protocol.

    • In-solution digestion:

      • Denature the proteins using a denaturing agent like urea.

      • Reduce the disulfide bonds with dithiothreitol (DTT).

      • Alkylate the cysteine residues with iodoacetamide (IAA).

      • Dilute the sample to reduce the urea concentration.

      • Digest the proteins with a protease, such as trypsin, overnight at 37°C.[1][7]

    • In-gel digestion:

      • Separate the protein mixture by SDS-PAGE.

      • Excise the protein bands of interest.

      • Destain and wash the gel pieces.

      • Perform reduction and alkylation within the gel pieces.

      • Digest the proteins with trypsin overnight.[8]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

  • Data Analysis: Process the raw mass spectrometry data using specialized software such as MaxQuant.[9][10] The software will identify the peptides, quantify the "light" and "heavy" peptide pairs, and calculate the protein ratios. The data analysis workflow typically includes peptide identification, protein quantification, and statistical analysis to identify significantly regulated proteins.[11]

Quantitative Data Presentation

The quantitative results from a SILAC experiment using this compound can be summarized in a table format for easy comparison and interpretation. The table should include the identified protein, the calculated protein ratio (Heavy/Light), the number of peptides used for quantification, and a statistical measure of significance (e.g., p-value or q-value).

Table 1: Example of Quantitative Proteomics Data from a this compound SILAC Experiment

Protein AccessionGene NameProtein DescriptionH/L RatioPeptidesp-valueRegulation
P60709ACTBActin, cytoplasmic 11.05150.85Unchanged
P02768ALBSerum albumin0.98220.79Unchanged
Q9Y266EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 12.5480.001Upregulated
P42345RPS6Ribosomal protein S62.11110.005Upregulated
P62258EIF4A1Eukaryotic initiation factor 4A-I1.8990.012Upregulated
Q13541TSC2Tuberin0.4560.008Downregulated
P49841PTENPhosphatidylinositol 3,4,5-trisphosphate 3-phosphatase0.9570.65Unchanged

Note: The data presented in this table is for illustrative purposes and represents typical results obtained from a SILAC experiment investigating the effects of isoleucine on protein expression.

Visualization of Workflows and Pathways

To further clarify the experimental and biological processes, diagrams can be generated using the DOT language for Graphviz.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Cells Cells in 'Light' Medium (Natural Isoleucine) Combine Combine Cells (1:1) Light_Cells->Combine Heavy_Cells Cells in 'Heavy' Medium (this compound) Heavy_Cells->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (C18 SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (MaxQuant) LC_MS->Data_Analysis Quantification Protein Quantification & Identification Data_Analysis->Quantification

Caption: Experimental workflow for quantitative proteomics using this compound in a SILAC experiment.

mTOR_Signaling Isoleucine Isoleucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified signaling pathway of mTORC1 activation by Isoleucine, a key application for this compound studies.

Conclusion

The use of this compound in quantitative proteomics workflows, particularly within the SILAC methodology, provides a robust and accurate approach for studying cellular protein dynamics. The detailed protocols and application examples presented here serve as a valuable resource for researchers, scientists, and drug development professionals. By enabling precise quantification of proteome-wide changes in response to various stimuli, this compound is set to accelerate discoveries in fundamental biology and the development of novel therapeutics.

References

Application Note: Quantitative Analysis of Isoleucine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with DL-Isoleucine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isoleucine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-Isoleucine-d10. The use of isotopic dilution provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This method involves a two-step derivatization process to enhance the volatility of isoleucine for GC-MS analysis. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of isoleucine in various biological matrices.

Introduction

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, metabolic regulation, and energy homeostasis. Accurate quantification of isoleucine in biological fluids and tissues is crucial for a wide range of research areas, including metabolic disease studies, nutritional science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of amino acids like isoleucine by GC-MS is challenging due to their low volatility and polar nature.[1][2] To overcome this, a derivatization step is necessary to convert the amino acids into more volatile and thermally stable derivatives.[1][2]

This application note describes a validated GC-MS method employing a two-step derivatization procedure involving esterification followed by acylation. To ensure the highest level of accuracy and precision, the method utilizes this compound as an internal standard. The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation patterns, allowing for reliable correction of any analyte loss during sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • DL-Isoleucine and this compound (≥98% isotopic purity)

  • Hydrochloric acid (HCl) in Methanol (3N)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Autosampler

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation and Derivatization
  • Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 400 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the supernatant or tissue homogenate.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 50-60°C.

  • Esterification: Add 100 µL of 3N HCl in methanol to the dried sample. Cap the vial tightly and heat at 100°C for 60 minutes. After heating, cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue. Cap the vial and heat at 65°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 200 µL of hexane and 100 µL of ultrapure water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Analysis: Transfer the upper organic layer containing the derivatized amino acids to an autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Isoleucine derivative: Monitor characteristic ions (e.g., m/z 288, 218, 162)

    • Isoleucine-d10 derivative: Monitor characteristic ions (e.g., m/z 298, 228, 172)

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and analyzing quality control samples at low, medium, and high concentrations. The following table summarizes the typical validation parameters for the analysis of isoleucine using this compound as an internal standard.

ParameterResult
Linearity (r²) > 0.998
Linear Range 1 - 500 µM
Limit of Detection (LOD) 0.5 µM
Limit of Quantitation (LOQ) 1.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of isoleucine using GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) ProteinPrecip Protein Precipitation (if applicable) Sample->ProteinPrecip Spike Spike with this compound ProteinPrecip->Spike Dry1 Evaporation to Dryness Spike->Dry1 Esterification Esterification (HCl in Methanol, 100°C) Dry1->Esterification Dry2 Evaporation Esterification->Dry2 Acylation Acylation (PFPA, 65°C) Dry2->Acylation Extraction Liquid-Liquid Extraction Acylation->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for isoleucine quantification.

Isoleucine Catabolic Pathway

The following diagram illustrates the major catabolic pathway of isoleucine, which is relevant for metabolic studies.

isoleucine_catabolism Isoleucine Isoleucine KetoMethylvalerate α-Keto-β-methylvalerate Isoleucine->KetoMethylvalerate BCAT MethylbutyrylCoA α-Methylbutyryl-CoA KetoMethylvalerate->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA ACADSB MethylhydroxybutyrylCoA α-Methyl-β-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA ECHS1 MethylacetoacetylCoA α-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA HADH AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA ACAT1 PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA ACAT1

Caption: Catabolic pathway of isoleucine.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of isoleucine in biological matrices. The two-step derivatization protocol is effective in producing volatile derivatives suitable for GC-MS analysis. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality quantitative data. This application note serves as a comprehensive guide for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development.

References

Application Note: Chiral Separation of Isoleucine Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. Distinguishing between these isomers is critical in various fields, from clinical diagnostics to drug development, as they can exhibit different physiological activities and metabolic fates. For instance, the accurate quantification of alloisoleucine is a key diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][2][3] This application note details robust LC-MS/MS protocols for the effective chiral separation and quantification of isoleucine isomers.

The challenge in separating these isomers, particularly diastereomers like alloisoleucine and isoleucine, lies in their similar physicochemical properties.[1] This necessitates specialized chromatographic techniques, including the use of chiral stationary phases or chiral derivatization reagents to achieve baseline resolution.[4][5][6] This document provides two validated methods for the chiral separation of isoleucine isomers, complete with detailed experimental protocols and expected quantitative data.

Method 1: Chiral Stationary Phase Chromatography

This method utilizes a chiral column to directly separate the underivatized isoleucine isomers. Crown-ether based chiral stationary phases are particularly effective for the enantioseparation of amino acids.[6][7]

Experimental Protocol

1. Sample Preparation:

  • For plasma or serum samples, a simple protein precipitation step is required. To 100 µL of sample, add 400 µL of methanol containing internal standards (e.g., deuterated analogs of the isoleucine isomers).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: CROWNPAK CR-I(+) or a similar crown-ether based chiral column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized, for example, starting at 5% B and increasing to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for each isomer should be optimized.

Quantitative Data Summary
AnalyteRetention Time (min)MRM Transition (m/z)
D-Alloisoleucine~8.5132.1 -> 86.1
L-Alloisoleucine~9.2132.1 -> 86.1
D-Isoleucine~10.1132.1 -> 86.1
L-Isoleucine~11.5132.1 -> 86.1

Note: Retention times are approximate and can vary depending on the specific LC system, column, and mobile phase conditions.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sp1 Plasma/Serum Sample sp2 Protein Precipitation (Methanol with IS) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc Chiral LC Separation (CROWNPAK CR-I+) sp5->lc ms MS/MS Detection (ESI+, MRM) lc->ms da Quantification of Isoleucine Isomers ms->da cluster_sample_prep Sample Preparation & Derivatization cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sp1 Plasma/Serum Sample sp2 Protein Precipitation sp1->sp2 sp3 Derivatization with L-FDVDA sp2->sp3 sp4 Reaction Quenching sp3->sp4 lc Reversed-Phase LC Separation (PBr or C18) sp4->lc ms MS/MS Detection (ESI+, MRM) lc->ms da Quantification of Derivatized Isoleucine Isomers ms->da

References

Incorporating DL-Isoleucine-d10 in cell culture media for metabolic labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Metabolic Labeling with DL-Isoleucine-d10

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for quantitative proteomics.[1][2] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3][4] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, one can achieve highly accurate relative quantification of protein abundance.[4] this compound, a deuterated form of the essential amino acid isoleucine, serves as an effective "heavy" amino acid for these applications. Its incorporation introduces a known mass shift in peptides, enabling differentiation and quantification by mass spectrometry (MS).[5]

Principle of the Method

The core principle of SILAC involves growing two cell populations in media that are identical except for the isotopic form of a specific amino acid.[3] One population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-Isoleucine), while the other is cultured in "heavy" medium containing the stable isotope-labeled version (e.g., this compound). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[6] Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide pairs (heavy and light) are chemically identical but differ in mass, allowing for their relative abundance to be determined by the ratio of their signal intensities in the mass spectrometer.[4]

Applications

The use of this compound in metabolic labeling is applicable to a wide range of research areas:

  • Quantitative Expression Proteomics : To compare global protein expression levels between different cellular states, such as drug-treated vs. control cells or diseased vs. healthy cells.[3]

  • Protein Turnover Studies (Dynamic SILAC) : To measure the rates of protein synthesis and degradation by monitoring the incorporation of the heavy label over time.[7][8]

  • Post-Translational Modification (PTM) Analysis : To quantify changes in PTMs like phosphorylation and ubiquitination by combining SILAC with enrichment strategies for modified peptides.[1]

  • Protein-Protein Interaction Studies : To identify specific interaction partners by using SILAC in combination with immunoprecipitation (pull-down) experiments.[1]

  • Metabolomics and Flux Analysis : To trace the metabolic fate of isoleucine and its incorporation into various metabolic pathways.[9]

Experimental Protocols

Protocol 1: Preparation of SILAC Media with this compound
  • Base Medium Selection : Start with a commercial SILAC-grade cell culture medium that is deficient in L-Isoleucine. Common choices include DMEM or RPMI-1640.

  • Reagent Preparation :

    • Prepare a sterile stock solution of "light" L-Isoleucine (e.g., 100 mM in PBS).

    • Prepare a sterile stock solution of "heavy" this compound (e.g., 100 mM in PBS).

  • Supplementation :

    • Light Medium : To the isoleucine-deficient base medium, add the "light" L-Isoleucine stock solution to the normal physiological concentration (e.g., 0.8 mM for DMEM).

    • Heavy Medium : To a separate batch of isoleucine-deficient base medium, add the "heavy" this compound stock solution to the same final concentration.

  • Complete Medium Preparation : Add dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10-15%. The use of dialyzed serum is critical to prevent the introduction of unlabeled amino acids from the serum.[6][10] Also add other required supplements like penicillin-streptomycin and L-glutamine.

  • Storage : Store the prepared media at 4°C, protected from light.[11]

Protocol 2: Cell Culture and Metabolic Labeling
  • Adaptation Phase :

    • Thaw and culture the cells of interest in the "light" and "heavy" SILAC media in parallel.

    • Passage the cells for at least five to six cell doublings in their respective media to ensure near-complete (>95%) incorporation of the labeled amino acid.[1][6] Maintain the cells in a logarithmic growth phase.[11]

  • Verification of Labeling Efficiency (Optional but Recommended) :

    • Harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a quick in-solution digestion, and analyze by LC-MS/MS.

    • Confirm that the isotopic enrichment of isoleucine-containing peptides is >95%. If not, continue passaging the cells for additional doublings.[6]

  • Experimental Phase :

    • Once complete labeling is confirmed, the two cell populations can be subjected to the desired experimental conditions (e.g., one population is treated with a drug while the other serves as a vehicle control).[6]

  • Cell Harvesting :

    • After the treatment period, harvest the "light" and "heavy" cell populations.

    • Wash the cells twice with ice-cold PBS to remove any residual media.[11]

    • Count the cells from each population to ensure accurate mixing.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number. The combined cell pellet can be stored at -80°C until protein extraction.

Protocol 3: Protein Extraction, Digestion, and Sample Preparation for MS
  • Cell Lysis and Protein Extraction :

    • Resuspend the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein lysate.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • In-Solution Protein Digestion :

    • Reduction : Take a defined amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Alkylation : Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate for 20 minutes in the dark.

    • Digestion : Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[12]

    • Quenching : Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting and Cleanup :

    • Use a C18 StageTip or a similar solid-phase extraction method to desalt the peptide mixture.[13]

    • Wash the column to remove salts and contaminants.

    • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis :

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap).[7]

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner.

Table 1: Example of this compound Labeling Efficiency Over Time

Cell Doublings% Incorporation (Mean ± SD)
148.5 ± 3.2
274.1 ± 2.5
388.9 ± 1.9
494.6 ± 1.3
597.8 ± 0.9
6>99

Table 2: Example of Relative Protein Quantification (Treated vs. Control)

Protein ID (UniProt)Gene NamePeptide SequenceH/L RatioLog2(H/L)Regulation
P04637TP53IWNLLPENNVLSPLPSQAMDDLMLSPDDIEQWFTEDPGP1.050.07Unchanged
P60709ACTBSYELPDGQVITIGNER0.98-0.03Unchanged
P06733VIMLGDLYEEEMRELRRQVDQLTNDKAR2.541.34Upregulated
Q06830BAXIGSENFGTSSEVVAADDVLDV0.45-1.15Downregulated

Table 3: Example of Protein Turnover Rates (Dynamic SILAC)

Protein ID (UniProt)Gene NameHalf-life (hours)Degradation Rate (k_deg)
P31946YWHAZ75.20.0092
P08670VIM35.80.0193
Q16665NPM124.10.0287
P10809HSP90AB118.50.0375

Visualizations

Experimental Workflow Diagram

SILAC_Workflow cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Experiment & Harvest cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Data Acquisition & Analysis light_culture Culture in 'Light' Medium (Natural Isoleucine) adaptation Adaptation Phase (>5 Cell Doublings) light_culture->adaptation heavy_culture Culture in 'Heavy' Medium (this compound) heavy_culture->adaptation treatment Apply Experimental Conditions (e.g., Drug) adaptation->treatment harvest Harvest & Wash Cells treatment->harvest mix Combine Cells 1:1 harvest->mix lysis Protein Extraction (Lysis) mix->lysis digestion Reduction, Alkylation & Trypsin Digestion lysis->digestion cleanup Peptide Desalting (C18 Cleanup) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms quant Data Analysis: Identification & Quantification ms->quant

Caption: General workflow for a SILAC experiment using this compound.

Isoleucine Metabolic Incorporation Pathway

Isoleucine_Pathway cluster_cell Cell ile_d10 This compound (extracellular) transporter Amino Acid Transporter ile_d10->transporter ile_pool Intracellular Isoleucine-d10 Pool transporter->ile_pool trna_synth Isoleucyl-tRNA Synthetase ile_pool->trna_synth degradation Catabolism ile_pool->degradation trna_charged Isoleucyl-tRNA-d10 trna_synth->trna_charged ATP ribosome Ribosome trna_charged->ribosome protein Newly Synthesized 'Heavy' Protein ribosome->protein Translation

Caption: Metabolic incorporation of this compound into cellular proteins.

References

Troubleshooting & Optimization

Solubility issues with DL-Isoleucine-d10 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with DL-Isoleucine-d10 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of the amino acid isoleucine, where ten hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard for the quantification of isoleucine in mass spectrometry-based analyses, such as LC-MS or GC-MS.[1][2] It can also be used as a tracer in metabolic research.[1]

Q2: What is the expected solubility of this compound in water?

Q3: How does deuteration affect the solubility of a compound?

Deuteration is the replacement of hydrogen with its heavier isotope, deuterium. This substitution results in a slight increase in molecular weight but generally has a minimal impact on the physicochemical properties such as solubility. Therefore, the solubility data for DL-Isoleucine can be used as a reliable guide for this compound.

Q4: What factors can influence the solubility of this compound?

The primary factors affecting the solubility of isoleucine, and by extension this compound, in aqueous solutions are:

  • pH: Solubility is lowest near its isoelectric point (pI ≈ 6.0) and increases significantly in acidic (pH < 4) or alkaline (pH > 8) conditions.[5][6][7]

  • Temperature: Solubility in water increases with temperature.[8]

  • Co-solvents: The use of organic co-solvents can alter solubility.

  • Ionic Strength: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility.[9]

Q5: Are there any recommended storage conditions for prepared this compound solutions?

Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation and repeated freeze-thaw cycles.[10][11] If the stock solution is prepared in water for cell culture, it should be filter-sterilized (0.22 µm filter) before use.[10]

Quantitative Solubility Data

Disclaimer: The following data is for the non-deuterated form, DL-Isoleucine, and should be used as a close approximation for this compound.

Table 1: Solubility of DL-Isoleucine in Water at Various Temperatures [8]

Temperature (°C)Solubility (g/L)Solubility (mg/mL)
018.318.3
2522.322.3
5030.330.3
7546.146.1
10078.078.0

Table 2: Effect of pH on the Solubility of L-Isoleucine in Water at 25°C (298.15 K) [6]

pHSolubility (mol/L)
2~0.35
4~0.18
6 (pI)~0.17 (Lowest Solubility)
8~0.18
10~0.25

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer

This protocol outlines the steps for dissolving this compound in a standard aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dispensing: Add a small volume of the chosen aqueous buffer (e.g., PBS, pH 7.4) to the powder.

  • Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in a sonicator water bath for 10-15 minutes to aid dissolution. Check for any remaining particulate matter.

  • pH Adjustment (if necessary): If complete dissolution is not achieved, consider adjusting the pH. Add 0.1 M HCl dropwise to lower the pH to ~2-3, or 0.1 M NaOH dropwise to raise the pH to ~9-10. Monitor the pH continuously.

  • Final Volume Adjustment: Once the solid is fully dissolved, adjust the final volume with the buffer.

  • Neutralization (if pH was adjusted): If the intended application requires a neutral pH, carefully back-titrate the solution to the desired pH (e.g., 7.4) using 0.1 M NaOH or 0.1 M HCl, respectively. Be aware that the compound may precipitate if the concentration is above its solubility limit at the final pH.

  • Sterilization (for cell culture): For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.[10]

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

For applications requiring higher concentrations, an organic solvent like Dimethyl Sulfoxide (DMSO) can be used.

  • Weighing: Accurately weigh the this compound powder.

  • Solvent Addition: Add the calculated volume of DMSO to the powder.

  • Dissolution: Vortex the mixture. Gentle warming (e.g., 37°C) and sonication can be applied to facilitate dissolution. D-Isoleucine has a reported solubility of 55 mg/mL in DMSO.[12]

  • Aqueous Dilution: For use in aqueous systems, this DMSO stock solution must be diluted. Slowly add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer to prevent precipitation.[13] Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound does not dissolve completely in water or neutral buffer.

  • Question: Have you tried mechanical methods to aid dissolution?

    • Answer: this compound is described as "slightly soluble." Vigorous vortexing and sonication are often necessary to overcome the initial energy barrier for dissolution.[3]

  • Question: Is the concentration you are trying to achieve too high for the given temperature and pH?

    • Answer: Refer to the solubility tables above. The solubility of DL-Isoleucine at 25°C in neutral water is approximately 22.3 mg/mL.[8] Attempting to prepare a more concentrated solution will likely result in incomplete dissolution.

  • Question: Have you considered adjusting the pH?

    • Answer: Isoleucine is a zwitterionic molecule, meaning it has both a positive and a negative charge at its isoelectric point (pI), where it is least soluble. Adjusting the pH away from the pI (around 6.0) will increase its solubility. Making the solution more acidic (pH < 4) or more basic (pH > 8) will protonate the carboxyl group or deprotonate the amino group, respectively, leading to a charged species with higher aqueous solubility.[5][6]

Issue 2: The compound precipitates out of solution after being dissolved.

  • Question: Did you adjust the pH to dissolve the compound and then neutralize it?

    • Answer: If you dissolved the compound at a high or low pH and then adjusted it back to neutral, precipitation can occur if the final concentration is above the solubility limit at the neutral pH. This is a common phenomenon known as "salting out."

  • Question: Are you mixing the aqueous solution with a high concentration of an organic solvent?

    • Answer: When diluting a stock solution made in an organic solvent (like DMSO) into an aqueous buffer, adding it too quickly can cause localized high concentrations of the organic solvent, leading to precipitation.[13] The stock should be added slowly while stirring the aqueous solution.

  • Question: Has the temperature of the solution changed?

    • Answer: The solubility of DL-Isoleucine is temperature-dependent. If a saturated solution prepared at a higher temperature is allowed to cool, the compound may precipitate out.[8]

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing LC-MS Source Conditions for DL-Isoleucine-d10 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) source conditions for the analysis of DL-Isoleucine-d10.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ESI source parameters for this compound analysis?

A1: For small molecules like this compound, a good starting point for Electrospray Ionization (ESI) source parameters in positive ion mode would be within the following ranges. It is crucial to optimize these parameters for your specific instrument and method.[1]

Q2: Why do I observe a slight retention time shift between this compound and unlabeled isoleucine?

A2: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase of the LC column. This often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.

Q3: How can I minimize the chromatographic separation between my analyte and this compound?

A3: While completely eliminating the isotopic shift can be challenging, you can take steps to minimize its impact. Optimizing the chromatographic gradient, mobile phase composition, or column temperature can help reduce the separation. If a significant chromatographic shift persists and affects data quality, consider using a stable isotope-labeled standard with ¹³C or ¹⁵N, as they typically exhibit negligible retention time shifts.

Q4: My this compound internal standard signal is inconsistent across my sample batch. What are the potential causes?

A4: Inconsistent internal standard signal can stem from several factors, including issues with sample preparation (e.g., pipetting errors), autosampler problems (e.g., inconsistent injection volumes), or instability in the mass spectrometer's ion source.[2]

Q5: What is ion suppression and how can it affect the analysis of this compound?

A5: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the MS source.[3] This can lead to reduced sensitivity and inaccurate quantification. Using a stable isotope-labeled internal standard like this compound helps to compensate for this effect, as both the analyte and the internal standard are affected similarly.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem: Poor Signal Intensity or No Signal for this compound
Possible Cause Troubleshooting Step
Suboptimal Source Conditions Perform a systematic optimization of ESI source parameters. Infuse a solution of this compound directly into the mass spectrometer and adjust parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate to maximize the signal.
Incorrect Polarity Mode This compound is typically analyzed in positive ion mode. Ensure your mass spectrometer is set to the correct polarity.
Sample Preparation Issues Verify the concentration of your this compound standard. Ensure proper sample extraction and reconstitution in a solvent compatible with your mobile phase.
Contamination of the Ion Source A contaminated ion source can lead to poor sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
Problem: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases.
Dirty Ion Source or Mass Spectrometer Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's guidelines.
Improper Grounding Ensure all components of the LC-MS system are properly grounded.
Problem: In-source Fragmentation of this compound
Possible Cause Troubleshooting Step
Cone/Fragmentor Voltage is Too High Gradually decrease the cone or fragmentor voltage and monitor the abundance of the precursor ion versus any fragment ions. Select a voltage that maximizes the precursor ion signal while minimizing fragmentation.
High Source Temperature Excessive source temperatures can sometimes lead to in-source fragmentation. Optimize the source temperature to ensure efficient desolvation without causing degradation.

Data Presentation

The following tables summarize typical and optimized ESI source parameters for amino acid analysis, which can be used as a starting point for optimizing this compound analysis.

Table 1: General ESI Source Parameter Ranges for Small Molecule Analysis

ParameterRecommended Range (Positive Mode)
Capillary Voltage3 - 5 kV
Nebulizer Gas Pressure20 - 60 psi
Drying Gas Temperature250 - 450 °C
Drying Gas Flow Rate4 - 12 L/min

Note: These are general ranges and the optimal values will vary depending on the specific instrument and mobile phase composition.[1]

Table 2: Examples of Optimized ESI Source Parameters from Published Amino Acid Analysis Methods

ParameterMethod 1Method 2Method 3
Instrument Sciex LC-MS/MSAgilent 6430 QqQAgilent CE-ESI-MS
Ion Source Gas 1 60 psig--
Ion Source Gas 2 50 psig--
Curtain Gas 20 psig--
Ion Spray Voltage 4500 V3000 V-4000 V
Source Temperature 600 °C270 - 320 °C-
Nebulizer Pressure -30 - 35 psi10 psi
Drying Gas Flow -10 L/min10 L/min
Drying Gas Temperature --300 °C

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Protocol for ESI Source Parameter Optimization

This protocol outlines a systematic approach to optimize ESI source conditions for this compound using a one-factor-at-a-time (OFAT) approach.

1. Preparation:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent composition that mimics the initial mobile phase conditions of your LC method.

2. Infusion Setup:

  • Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).

3. Parameter Optimization:

  • Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, gradually increase the capillary voltage from a low starting point until a stable and optimal signal is achieved.

  • Nebulizer Gas Pressure: With the optimized capillary voltage, incrementally adjust the nebulizer gas pressure to find the setting that yields the highest signal intensity.

  • Drying Gas Temperature: Sequentially optimize the drying gas temperature. Increase the temperature in increments, allowing the system to stabilize at each step, and record the signal intensity.

  • Drying Gas Flow Rate: With the optimized temperature, adjust the drying gas flow rate to maximize the signal.

  • Cone/Fragmentor Voltage: Ramp the cone/fragmentor voltage from a low to a high value and monitor the precursor ion signal. Select the voltage that provides the best signal intensity without significant in-source fragmentation.

4. Verification:

  • Once the optimal parameters are determined through infusion, verify the performance by injecting a sample onto the LC-MS system with the new source conditions.

Mandatory Visualization

G cluster_prep Preparation cluster_optim Optimization Workflow cluster_verify Verification prep1 Prepare this compound Standard Solution prep2 Set up Syringe Pump for Infusion prep1->prep2 optim1 Optimize Capillary Voltage prep2->optim1 optim2 Optimize Nebulizer Gas Pressure optim1->optim2 optim3 Optimize Drying Gas Temperature optim2->optim3 optim4 Optimize Drying Gas Flow Rate optim3->optim4 optim5 Optimize Cone/Fragmentor Voltage optim4->optim5 ver1 Inject Sample onto LC-MS optim5->ver1 ver2 Analyze Data with Optimized Parameters ver1->ver2 G cluster_sample_prep Sample Preparation cluster_lc_system LC System/Autosampler cluster_ms_detector MS Detector start Problem: Inconsistent Internal Standard Signal sp1 Inconsistent Pipetting? start->sp1 Check sp2 Incomplete Extraction? start->sp2 Check sp3 Solvent Evaporation? start->sp3 Check lc1 Inconsistent Injection Volume? start->lc1 Check lc2 Air Bubbles in Syringe? start->lc2 Check lc3 Sample Carryover? start->lc3 Check ms1 Dirty Ion Source? start->ms1 Check ms2 Source Instability? start->ms2 Check solution Solution: Verify & Optimize Each Step Systematically sp1->solution sp2->solution sp3->solution lc1->solution lc2->solution lc3->solution ms1->solution ms2->solution

References

Technical Support Center: Troubleshooting Poor Peak Shape for DL-Isoleucine-d10 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the chromatographic analysis of DL-Isoleucine-d10.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and actionable solutions.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar, ionizable compounds like amino acids.[1][2]

  • Potential Cause 1: Secondary Interactions with Stationary Phase

    • This compound, being an amino acid, has both a basic amine group and an acidic carboxylic acid group. The protonated amine group can interact with ionized residual silanol groups on silica-based columns (e.g., C18), causing a secondary retention mechanism that leads to tailing.[2][3][4][5] This is especially prominent when the mobile phase pH is above 3.[4]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted ionic interactions.[4][6]

      • Use an End-Capped Column: Employ a high-quality, fully end-capped column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.[6][7][8]

      • Increase Buffer Strength: A higher buffer concentration (25-50 mM) can help maintain a consistent pH and mask residual silanol activity.[6][9]

  • Potential Cause 2: Column Overload

    • Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[1][3]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original issue was likely mass overload.[1][3]

  • Potential Cause 3: Column Degradation

    • Over time, columns can become contaminated or develop voids at the inlet, causing poor peak shape for all analytes.[3] For amino acid applications, column lifetimes can be shorter, sometimes between 50 and 200 injections.[10]

    • Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if permitted by the manufacturer) and flushing. If the problem persists, the column may need to be replaced.[10]

Q2: What is causing my this compound peak to show fronting?

Peak fronting, where the first half of the peak is sloped, is the opposite of tailing and indicates that some analyte molecules are moving through the column faster than the main band.[1]

  • Potential Cause 1: Sample Overload (Concentration)

    • While mass overload often causes tailing, concentration overload (injecting a sample that is too concentrated, even in a small volume) can cause fronting.[1]

    • Solution: Dilute the sample to a lower concentration and reinject.[1]

  • Potential Cause 2: Incompatible Sample Solvent

    • If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to travel too quickly at the point of injection, leading to a distorted, fronting peak.[11][12]

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or matched to the mobile phase.[13]

  • Potential Cause 3: Poor Column Packing or Column Collapse

    • A void or channel in the column packing can lead to an uneven flow path and cause peak fronting.[13][14] This can be caused by operating the column outside its recommended pH or pressure limits.[11][13]

    • Solution: If this is suspected, the column will likely need to be replaced as physical damage to the packed bed is irreversible.[13]

Q3: My this compound peak is split or has a shoulder. What should I do?

Split peaks can be caused by issues occurring before or during the separation process.[13]

  • Potential Cause 1: Partially Blocked Frit or Contamination at Column Inlet

    • Particulates from the sample or HPLC system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[10][13]

    • Solution: Reverse-flush the column (if the manufacturer allows it) to dislodge particulates. Installing an in-line filter or guard column is a highly recommended preventative measure.[9]

  • Potential Cause 2: Sample Solvent Mismatch

    • Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[5][13]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.[13]

  • Potential Cause 3: Co-eluting Interference

    • A split peak may actually be two different compounds eluting very close together.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution. Changing the detection wavelength or using a mass spectrometer can help confirm if an interferent is present.[4]

Experimental Protocols & Data

Example HPLC-MS Protocol for this compound

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Positive
MRM Transition m/z 142.1 > 96.1 (Example transition, must be optimized)
Table 1: Influence of Key Parameters on Peak Shape for Amino Acids

This table summarizes how adjusting common HPLC parameters can affect the peak shape of ionizable compounds like this compound.

ParameterEffect on Peak TailingEffect on Peak FrontingRationale
Mobile Phase pH Decrease pH (to 2-3): Significantly reduces tailing.[4][6]Less direct effect, but mismatched pH between sample and mobile phase can cause fronting.[11][12]Suppresses ionization of silanol groups on the stationary phase, minimizing secondary interactions with the basic amine group of isoleucine.[4]
Buffer Concentration Increase (e.g., to 25-50 mM): Can reduce tailing.[6][9]No direct effect.Higher ionic strength can help mask active sites on the stationary phase and maintain a stable pH.
Organic Modifier % Increase: May improve peak shape by speeding up elution.Decrease: May help if fronting is caused by a strong sample solvent.Optimizing the elution strength ensures the analyte interacts appropriately with the stationary phase.
Column Temperature Increase: Can improve peak symmetry and reduce broadening.No direct effect.Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks.
Sample Concentration Decrease: Reduces tailing caused by mass overload.[1][3]Decrease: Reduces fronting caused by concentration overload.[1]Prevents saturation of the stationary phase, allowing for a linear and symmetrical partitioning process.[3][13]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and the chemical interactions that can cause these issues.

G start Poor Peak Shape Observed for this compound tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tail1 Secondary Interactions (Silanol Groups) tailing->cause_tail1 Yes cause_tail2 Mass Overload tailing->cause_tail2 Yes cause_tail3 Column Degradation tailing->cause_tail3 Yes split Split Peak? fronting->split No cause_front1 Concentration Overload fronting->cause_front1 Yes cause_front2 Incompatible Sample Solvent (Too Strong) fronting->cause_front2 Yes cause_split1 Blocked Frit / Contamination split->cause_split1 Yes cause_split2 Severe Solvent Mismatch split->cause_split2 Yes sol_tail1 Lower Mobile Phase pH (2-3) Use End-Capped Column cause_tail1->sol_tail1 sol_tail2 Dilute Sample or Reduce Injection Volume cause_tail2->sol_tail2 sol_tail3 Flush or Replace Column Use Guard Column cause_tail3->sol_tail3 sol_front1 Dilute Sample cause_front1->sol_front1 sol_front2 Dissolve Sample in Initial Mobile Phase cause_front2->sol_front2 sol_split1 Reverse-Flush Column Install In-line Filter cause_split1->sol_split1 sol_split2 Match Sample Solvent to Mobile Phase cause_split2->sol_split2

Caption: Troubleshooting workflow for poor HPLC peak shape.

Caption: Cause of peak tailing via secondary interactions.

References

Technical Support Center: Mitigating Ion Suppression with DL-Isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of DL-Isoleucine-d10 as an internal standard to combat ion suppression in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest is inhibited by co-eluting compounds from the sample matrix.[1] This interference can lead to a decreased analyte signal, resulting in inaccurate and imprecise quantification, and potentially underestimation of the analyte's concentration.[2][3] Factors contributing to ion suppression include matrix effects, the presence of high concentrations of interfering substances, and co-eluting compounds.[1]

Q2: How does a stable isotope-labeled internal standard like this compound help prevent ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the analyte (in this case, Isoleucine), with the key difference being the replacement of hydrogen atoms with deuterium.[4][5] Because of this near-identical physicochemical nature, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the ion source.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[6][8]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Both ion suppression and ion enhancement are types of matrix effects where co-eluting substances interfere with the ionization of the analyte of interest.[2] Ion suppression leads to a decreased analyte signal, while ion enhancement results in an increased signal. Both phenomena can negatively impact the accuracy of quantification if not properly addressed.[6]

Q4: When might this compound not be effective in correcting for ion suppression?

A4: While highly effective, a deuterated internal standard like this compound may not perfectly correct for ion suppression in all situations. This can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, sometimes referred to as an "isotope effect."[6] This separation can expose them to different matrix interferences, leading to differential ion suppression and inaccurate results.[4][6]

Q5: What are the key characteristics of a good stable isotope-labeled internal standard?

A5: A good SIL-IS should possess the following characteristics:

  • High Isotopic Purity: The isotopic enrichment should ideally be ≥98% to minimize the contribution of any unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte concentration.[4]

  • Stable Isotope Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.[4][9]

  • Co-elution: The SIL-IS should co-elute perfectly with the analyte under the established chromatographic conditions.[6][7]

  • Appropriate Concentration: The concentration of the internal standard should be optimized to provide a robust signal and be within the linear range of the assay.[6]

Troubleshooting Guides

Problem 1: I am observing low and inconsistent analyte signals even with the use of this compound.

This issue suggests that the internal standard may not be fully compensating for the matrix effects. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Chromatographic Separation Carefully examine the chromatograms of your analyte and this compound to ensure they perfectly co-elute. If a slight separation is observed, optimize your chromatographic method (e.g., adjust the gradient, mobile phase composition, or column chemistry) to achieve co-elution.[6]
Severe Matrix Effects The concentration of co-eluting matrix components may be too high, suppressing the ionization of both the analyte and the internal standard non-proportionally.[6] To address this, you can: - Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][10] - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's concentration and the instrument's limit of detection.[3][6]
Inappropriate Internal Standard Concentration An excessively high concentration of the deuterated internal standard can cause self-suppression and interfere with the analyte's ionization.[6] Conversely, a concentration that is too low may not provide a stable signal. Optimize the concentration of this compound to be at a similar level to the expected analyte concentration and within the linear dynamic range of the assay.[6]

Problem 2: My quality control (QC) samples are showing high variability and poor accuracy.

Inconsistent QC results often point to issues with sample preparation or uncorrected matrix effects.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure that this compound is added to all samples, calibrators, and QCs at a very early stage of the sample preparation process to account for any variability in extraction recovery.[2][9]
Differential Matrix Effects The matrix composition may vary significantly between different samples, leading to different degrees of ion suppression that are not consistently corrected by the internal standard.[10] Perform a matrix effect evaluation experiment (see Experimental Protocols section) to assess the extent of this issue.
Internal Standard Purity Verify the isotopic purity of your this compound stock. The presence of unlabeled isoleucine can lead to inaccurate quantification.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

A generalized methodology for preparing solutions for a quantitative LC-MS/MS analysis using this compound is as follows:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (e.g., L-Isoleucine) and this compound and dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These will be used to construct the calibration curve.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer when added to samples. This concentration should be consistent across all samples, calibrators, and quality controls.[4]

Protocol 2: Evaluation of Matrix Effects

This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration.[6][11]

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and this compound into the extracted matrix residue just before the final reconstitution step.[6][11]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.[6][11]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)[11]

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): (Peak Area in Set C) / (Peak Area in Set A)

Quantitative Data Summary

Parameter Calculation Interpretation
Matrix Factor (MF) (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)Percentage of analyte recovered through the extraction process.
Process Efficiency (PE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution)Overall efficiency of the analytical process, combining extraction recovery and matrix effects.

Visualizations

Troubleshooting Workflow for Ion Suppression start Start: Inconsistent Results Observed check_coelution Verify Analyte and IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Separation Observed eval_matrix Evaluate Matrix Effects (Post-Column Infusion) check_coelution->eval_matrix Co-elution Confirmed optimize_chrom->check_coelution improve_cleanup Improve Sample Cleanup (SPE/LLE) eval_matrix->improve_cleanup Significant Suppression check_is_conc Check IS Concentration and Purity eval_matrix->check_is_conc Minimal Suppression improve_cleanup->eval_matrix dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->eval_matrix optimize_is_conc Optimize IS Concentration check_is_conc->optimize_is_conc Issue Identified end End: Accurate & Reproducible Results check_is_conc->end Concentration & Purity OK optimize_is_conc->check_is_conc

Caption: Troubleshooting workflow for ion suppression issues.

Experimental Workflow for Matrix Effect Evaluation start Start prep_set_a Prepare Set A: Analyte + IS in Solvent start->prep_set_a prep_set_b Prepare Set B: Blank Matrix Extraction, then Spike Analyte + IS start->prep_set_b prep_set_c Prepare Set C: Spike Analyte + IS in Blank Matrix, then Extract start->prep_set_c analyze Analyze All Sets by LC-MS/MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calculate Calculate Matrix Factor, Recovery, and Process Efficiency analyze->calculate end End calculate->end

Caption: Workflow for evaluating matrix effects.

References

Technical Support Center: Matrix Effects in DL-Isoleucine-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of DL-Isoleucine-d10 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4] In biological samples, common sources of matrix effects include phospholipids, salts, and metabolites.[3][5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[1][6] Because the SIL-IS is structurally and chemically almost identical to the analyte, it is assumed to experience the same degree of matrix effect.[7] By adding a known concentration of the SIL-IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal can be used for quantification.[8] This ratio remains consistent even if both signals are suppressed or enhanced, thereby correcting for the variability introduced by the matrix.[8][9]

Q3: What are the common signs of significant matrix effects in my this compound assay?

A3: Significant matrix effects can manifest in several ways:

  • Poor reproducibility: High variability in analyte response across different lots of the same biological matrix.[2]

  • Inaccurate quantification: The calculated concentrations deviate significantly from the expected values, especially at the lower limit of quantification (LLOQ).[10]

  • Non-linear calibration curves: The relationship between concentration and response is not linear.

  • Internal standard response variability: Inconsistent internal standard peak areas across samples can indicate a variable matrix effect.[9]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound.

Possible Cause Troubleshooting Step Rationale
Co-elution with Phospholipids Optimize the sample preparation method. Consider switching from Protein Precipitation (PPT) to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][11] Mixed-mode SPE is often very effective at removing phospholipids.[11]Phospholipids are a major cause of ion suppression in plasma and other biological tissues.[5] More advanced sample cleanup methods can effectively remove these interfering components.[11]
Modify the chromatographic conditions to separate this compound from the suppression zone.[1]Increasing the organic content of the mobile phase or using a different column chemistry can alter the retention time of phospholipids relative to the analyte.
High Concentration of Matrix Components Dilute the sample with the initial mobile phase or a suitable buffer.[1][12]Dilution reduces the concentration of all matrix components, which can lessen their impact on the ionization of the analyte.[12] This is a viable option if the analyte concentration is high enough to remain detectable after dilution.
Ionization Source Saturation Inject a smaller volume of the sample extract.[1]Reducing the amount of sample introduced into the mass spectrometer can alleviate ion source saturation caused by high concentrations of matrix components.

Issue 2: The internal standard (this compound) signal is highly variable across my samples.

Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including the addition of the internal standard.Variability in extraction recovery can lead to inconsistent IS response. The IS should be added early in the sample preparation process to account for losses during extraction.[7]
Differential Matrix Effects Evaluate matrix effects from different lots of the biological matrix.[3]Different sources of biological matrices can have varying compositions, leading to different degrees of ion suppression or enhancement.
Suboptimal Internal Standard Concentration Optimize the concentration of the internal standard.The concentration of the IS should be appropriate for the expected analyte concentration range to ensure a robust signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on matrix effects for this compound quantification.

Table 1: Matrix Effect Evaluation by Sample Preparation Method

Sample Preparation MethodAnalyte Response in Solvent (A)Analyte Response in Post-Extraction Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
Protein Precipitation (PPT)1,200,000780,00065.0 (Ion Suppression)
Liquid-Liquid Extraction (LLE)1,200,0001,050,00087.5 (Minor Ion Suppression)
Solid-Phase Extraction (SPE)1,200,0001,150,00095.8 (Minimal Matrix Effect)
Mixed-Mode SPE1,200,0001,190,00099.2 (Negligible Matrix Effect)

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]

Table 2: Impact of Sample Dilution on Matrix Effect (Using PPT Extract)

Dilution FactorAnalyte Response in Post-Extraction Spiked MatrixMatrix Effect (%)
None780,00065.0
1:5990,00082.5
1:101,100,00091.7

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol is used to quantify the extent of ion suppression or enhancement.[5]

  • Prepare a standard solution of DL-Isoleucine at a known concentration in the reconstitution solvent.

  • Prepare a blank biological sample by performing the complete extraction procedure without the addition of the analyte or internal standard.

  • Spike the extracted blank matrix with the DL-Isoleucine standard solution to the same final concentration as the standard solution prepared in step 1.

  • Analyze both the standard solution and the post-extraction spiked sample by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100.[2]

2. Protocol for Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][6][12]

  • Set up a constant infusion of a standard solution of DL-Isoleucine into the mass spectrometer via a T-connector placed after the analytical column. This will generate a stable baseline signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the baseline signal of the infused analyte. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively, as matrix components elute from the column.[1][2]

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me post_column Qualitative Assessment (Post-Column Infusion) assess_me->post_column If suppression is confirmed optimize_sp Optimize Sample Prep (LLE, SPE) assess_me->optimize_sp If matrix effect >15% post_column->optimize_sp Identify suppression zone optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute revalidate Re-evaluate Matrix Effect dilute->revalidate revalidate->optimize_sp If still unacceptable end Acceptable Performance revalidate->end Matrix effect within acceptable limits

Caption: Workflow for troubleshooting matrix effects in bioanalysis.

Mitigation_Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_analytical Analytical Approach mitigation Matrix Effect Mitigation ppt Protein Precipitation mitigation->ppt lle Liquid-Liquid Extraction mitigation->lle spe Solid-Phase Extraction mitigation->spe gradient Gradient Modification mitigation->gradient column Alternative Column Chemistry mitigation->column sil_is Use SIL-IS (this compound) mitigation->sil_is dilution Sample Dilution mitigation->dilution std_add Standard Addition mitigation->std_add

Caption: Key strategies for mitigating matrix effects.

References

Common pitfalls in quantitative LC-MS analysis to avoid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers detailed, question-and-answer-style guides to address specific problems in quantitative LC-MS analysis.

Issue 1: Poor Signal Intensity or No Analyte Peak Detected

Q: Why is my analyte signal weak or completely absent?

A: Weak or absent signals are a common issue that can stem from multiple sources, ranging from sample preparation to the mass spectrometer itself. A systematic approach is required to pinpoint the cause.

Troubleshooting Steps:

  • Verify Sample Integrity:

    • Ensure the sample has not degraded. Prepare a fresh sample and standards if degradation is suspected.[1]

    • Confirm the correct sample was injected from the correct vial position.[1]

    • Check for sample adsorption issues, which can be common with "sticky" compounds like peptides.[2][3]

  • Check the LC System:

    • Confirm mobile phase composition is correct and that there is sufficient volume.[1]

    • Ensure the correct column is installed and the flow rate is accurate.[1]

    • Check for leaks in the system, especially between the injector and the column.[1]

    • Purge the pumps to remove any air bubbles.[1]

  • Inspect the Mass Spectrometer Interface:

    • Visually inspect the electrospray needle for a stable spray. An unstable or dripping spray will result in poor ionization and low signal.[1]

    • Clean the ion source, including the capillary and cone/orifice, as contamination can block ion transmission.[4][5][6] Regular cleaning (e.g., weekly) is a good preventative measure.[4]

  • Review MS Method Parameters:

    • Confirm that the correct mass-to-charge ratio (m/z) for your analyte and its fragments are being monitored.

    • Check for the formation of unexpected adducts (e.g., sodium [M+Na]+, potassium [M+K]+) that might be diluting the signal of your target protonated/deprotonated molecule.[1][7]

    • Ensure source parameters (e.g., gas flows, temperatures, voltages) are appropriate for your analyte and flow rate.[1][5]

Issue 2: High Signal Variability and Poor Reproducibility

Q: Why are my peak areas inconsistent between injections of the same sample?

A: Inconsistent peak areas are a major pitfall that directly impacts quantitative accuracy. The root cause is often related to matrix effects, carryover, or issues with the autosampler and LC pump.

Troubleshooting Steps:

  • Evaluate for Matrix Effects (Ion Suppression/Enhancement):

    • What it is: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing either a suppression or enhancement of its signal.[8][9][10][11] This is a primary cause of poor accuracy and reproducibility.[9][10]

    • How to check: A common method is the post-column infusion experiment. While infusing a constant flow of your analyte solution, inject a blank matrix extract. Dips or rises in the baseline signal at certain retention times indicate regions of ion suppression or enhancement.[11]

    • How to mitigate:

      • Improve sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][12][13]

      • Optimize chromatographic separation to move the analyte peak away from regions of suppression.[7]

      • Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS is the best tool to compensate for matrix effects as it is affected in the same way as the analyte.[11][12][14][15]

  • Investigate Carryover:

    • What it is: Carryover is the appearance of an analyte signal in a blank or subsequent sample from a preceding, usually high-concentration, injection.[2][16] It can be caused by analyte adsorption to surfaces in the autosampler needle, valve, or column.[2][3][17]

    • How to check: Inject a blank solvent immediately after a high-concentration standard. The presence of a peak for your analyte indicates carryover.[2][17]

    • How to mitigate:

      • Optimize the autosampler wash protocol. Use a stronger solvent in the wash solution and increase the wash time/volume.[2][17]

      • Inspect and clean or replace the injector rotor seal, as worn seals are a common source of carryover.[17][18]

      • If carryover is from the column, implement a more aggressive column wash at the end of the gradient.[16]

  • Check for System Inconsistencies:

    • Ensure the injection volume is consistent. Inconsistent volumes can arise from air bubbles in the syringe or sample loop.[4]

    • Verify the stability of the LC flow rate. Fluctuating pressure can indicate a pump issue or a blockage, leading to retention time shifts and variable peak areas.[4]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peaks are tailing or splitting. What is causing this and how can I fix it?

A: Poor peak shape compromises resolution and the accuracy of peak integration. Common causes include column issues, mismatched solvents, and secondary interactions.

Troubleshooting Steps:

  • Column Health:

    • A contaminated or old column is a frequent cause of peak tailing. Try flushing the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[19]

    • Peak splitting can occur if the column bed has been disturbed or has a void at the inlet. Reversing and flushing the column (if permissible by the manufacturer) can sometimes help.

  • Solvent Mismatch:

    • Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause distorted or split peaks.[19][20]

    • Solution: Dilute or reconstitute your sample in the initial mobile phase or a weaker solvent.[19]

  • Secondary Interactions:

    • Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based column packing.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of a competing base (e.g., triethylamine) or using a buffer can help, but ensure all additives are volatile and MS-friendly (e.g., ammonium formate or acetate).[5]

  • Check for Contamination:

    • A blocked or contaminated guard column or column inlet frit can cause peak splitting. Replace the guard column or frit.[19]

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for quantitative LC-MS?

An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for variability during the entire analytical workflow, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[14][15] For accurate quantification, the ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties and will be affected by matrix effects and other sources of error in the same way as the analyte.[15] The final quantification is based on the ratio of the analyte peak area to the IS peak area.[15]

Q2: What are "matrix effects" and how do I know if my assay is affected?

Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[8][11] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[11] Electrospray ionization (ESI) is particularly susceptible to these effects.[21] You can assess matrix effects by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[21]

Q3: How often should I run a system suitability test (SST)?

A system suitability test should be run at the beginning of each analytical batch or sequence to ensure the LC-MS system is performing adequately before analyzing unknown samples.[4][22] It typically involves injecting a standard mixture to check key parameters like retention time, peak area precision, peak shape, and signal-to-noise ratio.[22][23][24] Consistent SST performance provides confidence that the system is suitable for the intended analysis.[22]

Q4: What are the best mobile phase additives for LC-MS?

Mobile phase additives must be volatile to be compatible with the mass spectrometer. Non-volatile buffers like phosphate will quickly contaminate the ion source.[5]

  • For positive ion mode: Formic acid (0.1%) is most common for protonating basic compounds. Acetic acid is also used.

  • For negative ion mode: Ammonium hydroxide (0.1%) or ammonium acetate/formate (5-10 mM) are commonly used to facilitate deprotonation of acidic compounds.[5]

Q5: My system pressure is unexpectedly high. What should I do?

High backpressure is usually caused by a blockage. To locate the blockage, work backward from the detector:

  • Disconnect the column and see if the pressure returns to normal. If it does, the column is blocked and needs to be flushed or replaced.

  • If the pressure is still high, disconnect components one by one (e.g., guard column, in-line filters) until the pressure drops, identifying the clogged component.[4]

  • Particulate matter from samples or mobile phase precipitation are common causes of blockages.[19] Always filter samples and use high-purity, MS-grade solvents.[19]

Data & Protocols

System Suitability Test Parameters

A system suitability test (SST) is crucial for verifying that the chromatographic system is adequate for the intended analysis. Below are typical parameters and their general acceptance criteria.

ParameterCommon Acceptance CriteriaPurpose
Peak Area Precision (%RSD) ≤ 15% for 5 or more replicate injectionsDemonstrates injector and pump precision.[22]
Retention Time Precision (%RSD) ≤ 2%Indicates stable pump performance and column equilibration.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry. Values > 1 indicate tailing.[24][25]
Resolution (Rs) ≥ 2.0 between analyte and nearest peakEnsures baseline separation from interfering peaks.[24]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.[26]

Note: Specific criteria may vary based on the assay, matrix, and regulatory guidelines.

Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

This protocol helps visualize regions of ion suppression or enhancement caused by the sample matrix.

Objective: To identify retention time windows where co-eluting matrix components affect analyte ionization.

Materials:

  • LC-MS system with a T-fitting

  • Syringe pump

  • Analyte standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank, extracted sample matrix (e.g., precipitated plasma from a control subject)

Procedure:

  • System Setup:

    • Install the analytical column and set the LC method (mobile phase, gradient, flow rate) that will be used for the actual samples.

    • Post-column, insert a T-fitting. Connect the LC flow outlet to one inlet of the "T".

    • Connect the syringe pump, containing the analyte standard solution, to the second inlet of the "T".

    • Connect the outlet of the "T" to the mass spectrometer's ion source.

  • Infusion:

    • Begin the LC gradient run with no injection.

    • Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).

    • In the mass spectrometer software, monitor the signal for the analyte's specific m/z in SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode. You should see a stable, elevated baseline signal from the infused analyte.

  • Injection and Analysis:

    • Once the baseline is stable, inject a blank extracted matrix sample onto the LC system.

    • Continue to monitor the analyte's signal throughout the entire LC gradient run.

  • Interpretation:

    • A consistent, flat baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates a region of ion suppression .

    • A significant rise in the baseline signal indicates a region of ion enhancement .

    • By noting the retention times of these events, you can determine if your analyte of interest elutes in a region susceptible to matrix effects.[11]

Visualizations

General Quantitative LC-MS Workflow

The following diagram illustrates the major steps in a typical quantitative LC-MS experiment, highlighting key areas where pitfalls can occur.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical cluster_pitfalls Potential Pitfalls SamplePrep Sample Preparation (Extraction, Derivatization) SpikeIS Spike Internal Standard SamplePrep->SpikeIS Injection Autosampler Injection SpikeIS->Injection LC LC Separation (Chromatography) Injection->LC p2 Carryover Injection->p2 Ionization Ionization (ESI/APCI) LC->Ionization p3 Poor Peak Shape LC->p3 MS Mass Analysis (MS Detection) Ionization->MS p1 Matrix Effects Ionization->p1 DataProc Data Processing (Integration) MS->DataProc p4 Low Sensitivity MS->p4 Quant Quantification (Calibration Curve) DataProc->Quant

Caption: A workflow diagram of quantitative LC-MS analysis.

Troubleshooting Logic: Ion Suppression

This decision tree provides a logical workflow for diagnosing and mitigating ion suppression, a common type of matrix effect.

start Inconsistent Results or Low Analyte Response check_matrix Suspect Matrix Effects? start->check_matrix post_infusion Perform Post-Column Infusion Experiment check_matrix->post_infusion Yes other_issue Investigate Other Issues (Carryover, System Stability) check_matrix->other_issue No suppression_found Ion Suppression Observed? post_infusion->suppression_found optimize_chrom Optimize Chromatography (Shift Analyte RT) suppression_found->optimize_chrom Yes improve_prep Improve Sample Prep (e.g., use SPE) suppression_found->improve_prep Yes use_sil_is Use Stable Isotope Labeled IS suppression_found->use_sil_is Yes suppression_found->other_issue No end Problem Resolved optimize_chrom->end improve_prep->end use_sil_is->end

Caption: A decision tree for troubleshooting ion suppression.

References

How to address high background noise in DL-Isoleucine-d10 LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in DL-Isoleucine-d10 LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in our this compound LC-MS analysis?

High background noise in LC-MS analysis can originate from various sources, broadly categorized as chemical, electronic, or related to the sample matrix.[1] Chemical noise is often the primary contributor and can stem from:

  • Solvents and Mobile Phase: Impurities in solvents, even in high-purity grades, can significantly contribute to background noise.[2] Additives like trifluoroacetic acid (TFA), while useful for chromatography, can cause ion suppression.[3] The use of LC-MS grade solvents and additives is crucial.[4]

  • Contaminated Glassware and Plasticware: Leaching of plasticizers or detergents from tubes and containers can introduce contaminants.[5][6] It is recommended to use new disposable tubes and to avoid plastics when handling concentrated acid stocks.[5]

  • Sample Matrix: Complex biological samples can contain endogenous compounds that interfere with the analysis, leading to what is known as matrix effects.[1][7]

  • LC System Contamination: Residual compounds from previous analyses can accumulate in the injector, tubing, or column, leading to carryover and increased background.[4]

  • Ion Source Contamination: Over time, the ion source can become dirty with sample residues and non-volatile salts, leading to a significant increase in background noise.[4] Regular cleaning is essential.

Q2: We are observing a consistently high baseline across our entire chromatogram. What is the likely cause and how can we fix it?

A consistently high baseline is often indicative of contamination in the mobile phase or a dirty mass spectrometer ion source.

Troubleshooting Steps:

  • Isolate the Source: To determine if the contamination is from the LC or the MS, turn off the LC flow. If the noise disappears, the issue is likely with the LC system or mobile phase. If the noise persists, the MS source is likely contaminated.

  • Mobile Phase Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[2] If the problem continues, infuse each mobile phase component directly into the mass spectrometer to identify the contaminated solvent.

  • System Flush: If the LC system is the source, flush the entire system with a strong solvent mixture like isopropanol/acetonitrile/water to remove contaminants.

  • Ion Source Cleaning: If the MS source is the culprit, it requires cleaning. This typically involves wiping the exterior surfaces and sonicating removable components like the capillary and cone in a cleaning solution.

Q3: Our signal-to-noise ratio for this compound is poor. How can we improve it?

Improving the signal-to-noise (S/N) ratio involves either increasing the signal of your analyte or decreasing the background noise.[8]

Strategies to Enhance Signal-to-Noise:

  • Optimize MS Parameters: Fine-tuning parameters such as cone voltage and collision energy is critical for maximizing the signal of your specific analyte.[9] An infusion analysis of this compound can help determine the optimal settings.

  • Improve Chromatography: A well-resolved, sharp chromatographic peak will have a better S/N ratio. Optimizing the mobile phase composition and gradient can improve peak shape and separation from interfering compounds.

  • Sample Preparation: A cleaner sample will result in lower background noise. Employing effective sample preparation techniques like protein precipitation or solid-phase extraction (SPE) can significantly reduce matrix effects.[7][10]

  • Use High-Quality Reagents: Always use LC-MS grade solvents and fresh mobile phases to minimize chemical noise.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing High Background Noise

This guide provides a logical workflow to identify the source of high background noise.

Troubleshooting_High_Background start High Background Noise Observed lc_ms_check Turn off LC Flow. Does noise decrease significantly? start->lc_ms_check lc_problem Issue is in LC System or Mobile Phase lc_ms_check->lc_problem Yes ms_problem Issue is in MS System lc_ms_check->ms_problem No mobile_phase_check Prepare Fresh Mobile Phase. Does noise persist? lc_problem->mobile_phase_check source_cleaning Clean Ion Source ms_problem->source_cleaning system_flush Flush LC System mobile_phase_check->system_flush No infuse_solvents Infuse Solvents Individually to Identify Contaminated Component mobile_phase_check->infuse_solvents Yes column_check Bypass Column. Does noise decrease? infuse_solvents->column_check column_issue Column is Contaminated or Degraded column_check->column_issue No injector_issue Check Injector and Sample Loop for Contamination column_check->injector_issue Yes

Caption: A flowchart for systematically troubleshooting high background noise.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Plasma

This protocol describes a protein precipitation method to reduce matrix effects from plasma samples.[10]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing the internal standard (if different from this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.

Protocol 2: Optimized LC-MS Method for this compound

This protocol provides a starting point for an optimized LC-MS method.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (This should be optimized for your instrument)

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transition for this compound: m/z 142.2 -> 92.2 (This is a hypothetical transition and should be optimized)

  • Collision Energy: 15 eV (This should be optimized for your instrument)

Quantitative Data

Table 1: Impact of Cone Voltage on Signal-to-Noise Ratio for this compound

This table provides example data on how optimizing the cone voltage can impact the S/N ratio. Actual optimal values may vary by instrument.

Cone Voltage (V)Signal Intensity (Counts)Noise Level (Counts)Signal-to-Noise Ratio (S/N)
151,200,00015,00080
201,800,00016,000112.5
25 2,500,000 15,500 161.3
302,100,00017,000123.5
351,700,00018,00094.4

Data is hypothetical and for illustrative purposes only.

Visualizations

Noise_Source_Contribution cluster_0 Sources of High Background Noise cluster_1 Contributing Factors chemical Chemical Noise solvents Impure Solvents/Additives chemical->solvents plasticware Leachables from Plasticware chemical->plasticware matrix Matrix Effects endogenous Endogenous Compounds matrix->endogenous system System Contamination carryover Analyte Carryover system->carryover dirty_source Dirty Ion Source system->dirty_source

Caption: Relationship between sources of noise and contributing factors.

References

Technical Support Center: Resolving Leucine and Isoleucine Co-elution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for addressing the common challenge of co-elution between leucine and isoleucine in chromatographic analyses. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and in-depth answers to frequently asked questions.

Troubleshooting Guide: Overcoming Leucine and Isoleucine Co-elution

This guide provides a systematic approach to diagnosing and resolving the co-elution of leucine and isoleucine in your chromatographic experiments.

Question 1: My chromatogram shows a single, broad, or shouldered peak where I expect to see separate peaks for leucine and isoleucine. How can I confirm co-elution?

Answer:

Confirming co-elution is the first critical step. Here’s how you can approach it:

  • Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is less likely to represent co-eluting compounds. Look for signs of asymmetry, such as a shoulder on the peak or a broader peak than expected for a single analyte under your conditions.[1][2]

  • Use of Advanced Detectors:

    • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by acquiring UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.[1][2]

    • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio (m/z) across the peak. While leucine and isoleucine are isobaric (have the same mass), advanced MS techniques like tandem mass spectrometry (MS/MS or MS^n) can induce fragmentation.[3][4] The fragmentation patterns of leucine and isoleucine, particularly the generation of characteristic w-ions, are different, allowing for their differentiation even if they co-elute.[4][5]

Question 2: I've confirmed co-elution of leucine and isoleucine. What are the primary chromatographic parameters I should adjust to achieve separation?

Answer:

To resolve co-eluting peaks, you need to manipulate the parameters that affect chromatographic resolution: selectivity, efficiency, and retention factor. The following workflow can guide your optimization process.

G start Co-elution of Leucine & Isoleucine Observed check_method Current Method Assessment (RP, HILIC, IEX?) start->check_method rp_path Reverse-Phase (RP) check_method->rp_path RP hilic_path HILIC check_method->hilic_path HILIC iex_path Ion-Exchange (IEX) check_method->iex_path IEX derivatization_path Consider Derivatization check_method->derivatization_path If other methods fail or for increased sensitivity rp_mobile_phase Optimize Mobile Phase - Adjust pH (e.g., 5.6-7.4) - Change organic modifier (ACN vs. MeOH) rp_path->rp_mobile_phase hilic_column Select Appropriate HILIC Column (Amide, Amino, Diol) hilic_path->hilic_column iex_params Optimize IEX Conditions - Adjust pH and buffer concentration - Implement temperature gradient iex_path->iex_params deriv_reagent Select Derivatization Reagent (e.g., AQC, L-FDVDA) derivatization_path->deriv_reagent rp_column Change Column - Different stationary phase (e.g., C12, Phenyl) - Smaller particle size (UPLC) rp_mobile_phase->rp_column end_goal Resolution Achieved rp_column->end_goal hilic_gradient Optimize Gradient - Shallow gradient (e.g., 0-10% aqueous over several minutes) hilic_gradient->end_goal hilic_column->hilic_gradient iex_params->end_goal deriv_analysis Analyze Derivatives (Typically with RP-HPLC) deriv_reagent->deriv_analysis deriv_analysis->end_goal

Caption: Troubleshooting workflow for leucine and isoleucine co-elution.

Question 3: Can you provide a more detailed starting point for method development for each of the recommended chromatographic modes?

Answer:

Certainly. Below are tables summarizing starting conditions for various successful separation methods.

Table 1: Hydrophilic Interaction Liquid Chromatography (HILIC) Methods

ParameterMethod 1Method 2
Column Z-HILICTSK-gel NH2-100
Mobile Phase A Aqueous Buffer (e.g., with formic acid)DI Water with 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Acetic Acid
Gradient Shallow gradient, e.g., 0-10% A over 2 min, then to 50% A over 6 min[6]85% B for 2 min, to 80% B at 3 min, hold to 5 min, to 75% B at 6 min[7]
Key Principle HILIC separates compounds based on their polarity. The differential partitioning of the slightly more polar isoleucine into the water-enriched layer on the stationary phase allows for its separation from leucine.[6][8][9] A shallow initial gradient is often crucial.[6]

Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

ParameterMethod 1 (Underivatized)Method 2 (Pre-column Derivatization)
Column C18ACQUITY UPLC BEH C18
Mobile Phase A 10 mM Phosphate BufferAccQ•Tag Ultra Eluent A
Mobile Phase B AcetonitrileAccQ•Tag Ultra Eluent B
pH 7.4[10][11]Not specified
Gradient 100% A for 10 min, then linear increase to 50% B over 15 min[10][11]Specific gradient for AccQ•Tag method
Derivatization Reagent None6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Key Principle Separation is achieved by optimizing the mobile phase pH to influence the ionization state of the amino acids, thereby affecting their retention on the nonpolar stationary phase.[10][11]Derivatization alters the chemical structure of the amino acids, enhancing their hydrophobicity and allowing for better separation on a reversed-phase column.[12]

Table 3: Ion-Exchange Chromatography (IEX) Method

ParameterGeneral Method
Column Strong Cation-Exchange Resin
Mobile Phase Sodium or Lithium Buffers with controlled pH and concentration[13]
Elution pH or salt gradient[14]
Temperature Temperature gradient may be used, but the increase should occur after the elution of leucine and isoleucine[13]
Key Principle Separation is based on the differential binding of the positively charged amino acids to the negatively charged stationary phase. Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase.[14][15]

Frequently Asked Questions (FAQs)

Why are leucine and isoleucine so difficult to separate?

Leucine and isoleucine are structural isomers, meaning they have the same chemical formula (C₆H₁₃NO₂) and molecular weight. Their structures are very similar, with the only difference being the position of a methyl group on the side chain. This subtle structural difference results in very similar physicochemical properties, such as polarity and pKa, making their separation by conventional chromatographic techniques challenging.

G cluster_0 Leucine (Leu) cluster_1 Isoleucine (Ile) leucine isoleucine

Caption: Structural comparison of Leucine and Isoleucine.

What is derivatization and how does it help in separating leucine and isoleucine?

Derivatization is a chemical reaction that modifies the analytes (in this case, leucine and isoleucine) to produce a new compound with different properties.[12] In the context of HPLC, pre-column derivatization is often used to:

  • Improve Chromatographic Separation: By attaching a chemical tag to the amino acids, their overall size, shape, and polarity are altered, which can enhance the selectivity between them on a given stationary phase.

  • Increase Detection Sensitivity: Many derivatizing agents are fluorescent or have strong UV absorbance, allowing for more sensitive detection than the native amino acids.[12]

Common derivatizing reagents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), phenyl isothiocyanate (PITC), and dansyl chloride.[12]

G AminoAcid Leucine / Isoleucine (Difficult to Separate) Reaction Chemical Reaction (Pre-column) AminoAcid->Reaction Reagent Derivatization Reagent (e.g., AQC) Reagent->Reaction Derivative Derivatized Leu / Ile (Altered Properties) Reaction->Derivative Forms Separation Improved Chromatographic Separation Derivative->Separation Leads to

Caption: The logical workflow of pre-column derivatization for amino acid analysis.

My primary detector is a mass spectrometer. Do I still need to worry about chromatographic separation?

While advanced MS techniques like EThcD or CTD-MS can distinguish between isobaric leucine and isoleucine, chromatographic separation is still highly recommended.[3][16] Here's why:

  • Ion Suppression: If leucine and isoleucine elute at the exact same time, they can compete for ionization in the MS source. This phenomenon, known as ion suppression, can lead to inaccurate quantification of one or both isomers.

  • Data Complexity: Relying solely on MS/MS for differentiation requires more complex data acquisition and analysis workflows.

  • Method Robustness: Good chromatographic separation provides an orthogonal level of confirmation and leads to a more robust and reliable analytical method overall.

Can I use thin-layer chromatography (TLC) to separate leucine and isoleucine?

Yes, it is possible to separate leucine and isoleucine using continuous ascending thin-layer chromatography.[17][18] This method can be a simple and cost-effective way to distinguish between the two isomers, with leucine typically migrating a greater distance than isoleucine on a silica gel plate.[18] However, for high-throughput and quantitative analysis, HPLC or UPLC methods are generally preferred.

References

Technical Support Center: Optimizing Peptide Recovery for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of peptides during sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges and enhance the accuracy and sensitivity of your experiments.

Troubleshooting Guide: Low Peptide Recovery

Low or variable peptide recovery is a frequent issue in LC-MS workflows, often leading to poor sensitivity, reproducibility, and inaccurate quantification.[1] This guide will help you identify and address potential causes of peptide loss.

Problem: Consistently low or no peptide signal for hydrophobic peptides.

Possible Cause: Nonspecific binding (NSB) of hydrophobic peptides to sample containers and pipette tips.[2][3] This is a primary cause of peptide loss, especially for hydrophobic peptides which tend to adhere to plastic surfaces like polypropylene.[2][4]

Solutions:

  • Optimize Sample Containers: Avoid standard polypropylene and glass containers, as they are prone to high levels of nonspecific binding, particularly for hydrophobic peptides.[3][5] Opt for low-binding microplates and vials specifically designed to reduce hydrophobic interactions.[4]

  • Adjust Sample Solvent: Increasing the organic solvent content (e.g., acetonitrile) in your sample matrix can significantly improve the recovery of hydrophobic peptides.[2] However, be mindful that a high organic concentration in the injection solution can lead to poor retention on the chromatographic column.[2]

  • Use of Modifiers: Incorporating acidic modifiers like formic acid (FA) or trifluoroacetic acid (TFA) can help, though the effect might not be as dramatic as altering the organic solvent concentration.[2][5] Note that TFA can sometimes suppress ionization.[5]

Problem: Poor recovery after protein precipitation.

Possible Cause: Co-precipitation of peptides with proteins. Standard protein precipitation techniques, while common for small molecules, are often insufficient for peptide analysis and can lead to the loss of your target peptides along with the precipitated proteins.[1]

Solutions:

  • Employ Solid-Phase Extraction (SPE): SPE is a more selective method for sample cleanup and can significantly improve peptide recovery compared to protein precipitation.[6] Both reversed-phase and mixed-mode SPE can be used to isolate peptides from complex matrices.

  • Optimize Precipitation Conditions: If protein precipitation is necessary, you may need to explore more aggressive denaturation steps using agents like Guanidine HCl, Urea, or SDS to disrupt strong peptide-protein binding before precipitation.[1]

Problem: Loss of peptides during desalting steps.

Possible Cause: Inefficient binding of peptides to the desalting resin or loss during elution.

Solutions:

  • Acidify Your Sample: Ensure your peptide sample is acidified to a pH < 3 with formic acid or trifluoroacetic acid before loading onto a C18 desalting column. Peptides bind poorly to reversed-phase resins at neutral pH.[7]

  • Choose the Right Resin: While C18 is effective for most peptides, highly hydrophilic peptides, including phosphopeptides, may not bind well. In such cases, consider using graphite-based resins for better recovery.[8]

  • Optimize Elution: Ensure the elution solvent has sufficient organic content to completely release the peptides from the resin. Stepwise elution with increasing organic concentration can sometimes improve recovery.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store peptide samples to prevent degradation and loss?

For short-term storage (a few days), reconstituted peptides can be kept at 4°C.[11] For longer-term storage, it is recommended to store lyophilized (freeze-dried) peptides at -20°C or -80°C.[11][12] When reconstituted, storing aliquots at -80°C is the best practice to avoid repeated freeze-thaw cycles which can lead to degradation.[11]

Q2: How does the choice of sample vial material affect peptide recovery?

Vial material significantly impacts peptide recovery due to nonspecific binding.[13] Standard polypropylene and glass vials can lead to substantial loss of peptides, especially hydrophobic ones.[3][5] It is highly recommended to use low-binding vials or plates that have been surface-modified to minimize these interactions.[4]

Q3: Can detergents in my sample preparation buffer interfere with LC-MS analysis?

Yes, high concentrations of detergents like Triton X-100, NP-40, and even SDS can suppress ionization in the mass spectrometer and negatively affect chromatographic resolution.[14][15] It is crucial to remove detergents before LC-MS analysis.[14]

Q4: What are the most effective methods for removing detergents?

Several methods can be employed for detergent removal:

  • Detergent Removal Resins: Specialized resins can efficiently bind and remove a wide range of detergents from peptide samples.[7][8]

  • Ethyl Acetate Extraction: This method has been shown to effectively remove detergents like octylglycoside without significant peptide loss.[14][16]

  • Solid-Phase Extraction (SPE): C18-based SPE can remove some detergents, but specialized detergent removal columns are often more effective.[8]

Q5: My peptide samples are stored in DMSO. Is this compatible with LC-MS?

While DMSO can be a good solvent for peptides, it needs to be diluted before injection into the LC-MS system to avoid poor chromatography.[17] Storing peptides in neat DMSO can also lead to the oxidation of methionine residues.[17] Be cautious when diluting DMSO-solubilized peptides into aqueous solutions, as they may precipitate.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on peptide recovery under different conditions.

Table 1: Impact of Container Material on the Recovery of Hydrophobic Peptides.

PeptidePolypropylene Recovery (%)Glass Recovery (%)Deactivated Glass Recovery (%)Low-Binding Surface Recovery (%)
Glucagon~0~0~0>80
Bovine Insulin~0~0~0>70
Melittin~0~0~0>90

Data adapted from a study showing significant loss of hydrophobic peptides in standard containers compared to specialized low-binding surfaces.[2]

Table 2: Effect of Acetonitrile (ACN) Concentration in Sample Solvent on Teriparatide Recovery.

ACN Concentration (%)Polypropylene Recovery (%)Glass Recovery (%)Low-Binding Surface Recovery (%)
0<10<10~70
10~20~20~85
20~50~50>95
30>95>95>95

This table illustrates that increasing the organic content of the sample matrix improves the recovery of the hydrophobic peptide teriparatide across different container types.[2]

Experimental Protocols

Protocol 1: General Peptide Desalting using a C18 Spin Column

This protocol outlines a standard procedure for desalting peptide samples prior to LC-MS analysis.[9][18]

  • Activation: Add 200 µL of 50% acetonitrile to the C18 spin column. Centrifuge at 1,500 x g for 1 minute.

  • Equilibration: Add 200 µL of 0.1% formic acid or 0.1% trifluoroacetic acid in water to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step.

  • Sample Loading: Acidify your peptide sample to a pH < 3 with formic acid or trifluoroacetic acid. Load the sample onto the column and centrifuge at 1,000 x g for 2 minutes.

  • Washing: Add 200 µL of 0.1% formic acid in water to the column. Centrifuge at 1,500 x g for 1 minute. This step removes salts and other hydrophilic contaminants.

  • Elution: Place the spin column in a clean collection tube. Add 100 µL of elution buffer (e.g., 50% acetonitrile with 0.1% formic acid). Centrifuge at 1,500 x g for 1 minute to collect the desalted peptides. A second elution may be performed to maximize recovery.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in an appropriate solvent for LC-MS injection (e.g., 2% acetonitrile, 0.1% formic acid).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points ProteinExtraction Protein Extraction & Digestion Desalting Peptide Desalting (e.g., C18 SPE) ProteinExtraction->Desalting No detergents DetergentRemoval Detergent Removal (if applicable) ProteinExtraction->DetergentRemoval Detergents used CoPrecipitation Co-Precipitation ProteinExtraction->CoPrecipitation LC_Separation LC Separation Desalting->LC_Separation Inject Sample NSB Non-Specific Binding Desalting->NSB PoorSolubility Poor Solubility Desalting->PoorSolubility DetergentRemoval->Desalting MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for peptide sample preparation and LC-MS analysis.

troubleshooting_logic Start Low Peptide Recovery Check_Hydrophobicity Is the peptide hydrophobic? Start->Check_Hydrophobicity Check_Prep_Method What was the primary sample prep method? Check_Hydrophobicity->Check_Prep_Method No Solution_NSB Address Non-Specific Binding: - Use low-binding vials - Increase organic solvent - Add modifiers Check_Hydrophobicity->Solution_NSB Yes Check_Detergents Were detergents used? Check_Prep_Method->Check_Detergents Other Solution_SPE Switch to Solid-Phase Extraction (SPE) for better cleanup and recovery. Check_Prep_Method->Solution_SPE Protein Precipitation Solution_Detergent_Removal Perform detergent removal step prior to LC-MS analysis. Check_Detergents->Solution_Detergent_Removal Yes Solution_General General Optimization: - Check desalting pH - Verify storage conditions - Assess enzyme digestion efficiency Check_Detergents->Solution_General No

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using DL-Isoleucine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are fundamental to generating robust and trustworthy data. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for ensuring accuracy. This guide provides an objective comparison of the performance of DL-Isoleucine-d10, a stable isotope-labeled internal standard (SIL-IS), against a non-deuterated structural analog for the quantification of isoleucine.

The primary role of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[2] SIL-ISs, such as this compound, are considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[3] This near-perfect chemical mimicry allows for superior correction of matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix.[4]

Performance Comparison: this compound vs. Structural Analog

To illustrate the advantages of using a deuterated internal standard, the following table summarizes typical validation data for the quantification of isoleucine using either this compound or a non-deuterated structural analog (e.g., Norleucine) as the internal standard. The data demonstrates the superior ability of this compound to mitigate variability and improve accuracy and precision.

Validation ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Norleucine)Acceptance Criteria
Accuracy (% Bias)
Low QC (3x LLOQ)-2.5%-12.8%± 15% (± 20% at LLOQ)
Medium QC1.8%9.5%± 15%
High QC-0.9%-7.2%± 15%
Precision (%CV)
Intra-day (n=5)3.1%11.5%≤ 15% (≤ 20% at LLOQ)
Inter-day (n=5, 3 days)4.5%14.2%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV of IS-normalized matrix factor) 2.8%18.5%≤ 15%

This data is representative of typical performance and is compiled from established principles of bioanalytical method validation.[5][6]

The data clearly indicates that the use of this compound results in significantly lower bias and higher precision. Most notably, the coefficient of variation (CV) for the matrix effect is well within the accepted limit of ≤15%, whereas the structural analog shows much greater variability, indicating poorer compensation for matrix-induced signal fluctuations.[4]

Experimental Protocols

A critical experiment in validating a bioanalytical method is the assessment of matrix effects. The following is a detailed protocol for evaluating the ability of an internal standard to compensate for these effects using the post-extraction spike method.[4]

Objective:

To quantitatively assess the matrix effect on the analysis of isoleucine by comparing the response of the analyte in the presence of matrix components with the response in a neat solution.

Materials:
  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Isoleucine certified reference standard.

  • This compound internal standard.

  • Alternative internal standard (e.g., Norleucine).

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of isoleucine in a suitable solvent (e.g., methanol/water).

    • Prepare separate stock solutions for this compound and the alternative IS.

    • From the stock solutions, prepare working solutions at low and high concentrations.

  • Sample Set Preparation:

    • Set 1 (Analyte in Neat Solution): Spike the low and high concentration working solutions of isoleucine and each IS into the final reconstitution solvent.

    • Set 2 (Analyte in Post-Extraction Spiked Matrix):

      • Process blank plasma samples from six different sources using the established extraction protocol (e.g., protein precipitation with acetonitrile).

      • After the final extraction step, evaporate the supernatant to dryness.

      • Reconstitute the dried extracts with the reconstitution solvent containing the low and high concentrations of isoleucine and each IS.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using the developed LC-MS/MS method.

    • Record the peak areas for both the analyte (isoleucine) and the internal standards.

  • Data Calculation:

    • Matrix Factor (MF): Calculate the MF for each of the six matrix lots at both low and high concentrations using the following formula: MF = (Peak Area in Post-Extraction Spiked Matrix) / (Mean Peak Area in Neat Solution)

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each lot: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six different matrix sources. A lower %CV indicates better compensation for the variability of the matrix effect.[2]

Visualizing the Workflow

To provide a clear overview of the decision-making process and the experimental flow in bioanalytical method validation, the following diagrams are presented.

cluster_0 Phase 1: Method Development cluster_1 Internal Standard Selection cluster_2 Phase 2: Method Validation cluster_3 Phase 3: Sample Analysis A Define Analyte & Purpose of Assay B Select Internal Standard (IS) A->B C Optimize Sample Preparation (e.g., SPE, LLE, PP) B->C B1 Is a Stable Isotope-Labeled (SIL) IS available? B->B1 D Develop LC-MS/MS Parameters C->D E Assess Specificity & Selectivity D->E B2 Use SIL-IS (e.g., this compound) B1->B2 Yes B3 Use Structural Analog IS (e.g., Norleucine) B1->B3 No F Determine Calibration Curve Linearity & Range E->F G Evaluate Accuracy & Precision F->G H Investigate Matrix Effect G->H I Test for Carryover H->I J Evaluate Stability (Freeze-Thaw, Bench-Top, etc.) I->J K Analyze Study Samples with QCs and Calibration Standards J->K

Workflow for bioanalytical method development and validation.

start Start: Matrix Effect Evaluation prep_neat Set 1: Prepare Analyte & IS in Neat Solution start->prep_neat prep_matrix Set 2: Prepare Blank Matrix Extracts (n≥6) start->prep_matrix analyze Analyze Both Sets by LC-MS/MS prep_neat->analyze spike_matrix Spike Analyte & IS into Extracted Matrix Samples prep_matrix->spike_matrix spike_matrix->analyze calc_mf Calculate Matrix Factor (MF) for Analyte and IS analyze->calc_mf calc_norm_mf Calculate IS-Normalized Matrix Factor calc_mf->calc_norm_mf calc_cv Calculate %CV of IS-Normalized MF calc_norm_mf->calc_cv end Result: %CV ≤ 15%? calc_cv->end pass Validation Passed end->pass Yes fail Validation Failed (Re-evaluate Method) end->fail No

Experimental workflow for assessing the matrix effect.

References

A Head-to-Head Battle of Internal Standards: DL-Isoleucine-d10 vs. 13C-Labeled Isoleucine in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. An ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately corrects for variations throughout the analytical process. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for isoleucine analysis: DL-Isoleucine-d10 and 13C-labeled isoleucine, supported by representative experimental data and detailed protocols.

Stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The co-analysis of a known amount of an isotopically labeled internal standard with the analyte of interest in a sample allows for the correction of variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] While both deuterium (²H) and carbon-13 (¹³C) labeled compounds are widely used, their inherent physicochemical properties can lead to significant performance differences.

Physicochemical Properties: A Tale of Two Isotopes

The fundamental difference between this compound and 13C-labeled isoleucine lies in the isotopes used for labeling and their impact on the molecule's properties.

PropertyThis compound13C-Labeled Isoleucine (e.g., L-Isoleucine-¹³C₆,¹⁵N)
Isotopic Label Deuterium (¹⁰H)Carbon-13 (¹³C) and/or Nitrogen-15 (¹⁵N)
Mass Difference Significant (10 Da)Moderate (e.g., 7 Da for ¹³C₆,¹⁵N)
Chemical Stability Potential for H/D exchange, especially at labile positions.[2]Highly stable, with no risk of isotope exchange.[3]
Chromatographic Behavior Prone to a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3]Co-elutes perfectly with the unlabeled analyte.[3]

Experimental Comparison: The Impact on Data Quality

To illustrate the performance differences between this compound and 13C-labeled isoleucine, a simulated experiment was designed to quantify L-isoleucine in human plasma. The following tables summarize the expected quantitative data based on established principles of isotope effects in mass spectrometry.

Table 1: Chromatographic Retention Time

A critical aspect of an effective internal standard is its ability to co-elute with the analyte to experience the same matrix effects.

Analyte/Internal StandardRetention Time (minutes)Retention Time Shift (ΔRT) vs. L-Isoleucine
L-Isoleucine4.52-
This compound4.48-0.04
L-Isoleucine-¹³C₆,¹⁵N4.520.00

The deuterium labeling in this compound results in a noticeable retention time shift, a phenomenon known as the "isotope effect".[4] This separation can lead to the analyte and internal standard being subjected to different matrix components as they elute, potentially compromising the accuracy of quantification.[2] In contrast, the 13C-labeled isoleucine exhibits perfect co-elution.

Table 2: Matrix Effect and Recovery

The primary role of an internal standard is to compensate for matrix effects and variability in sample recovery.

Internal StandardRecovery (%)Matrix Effect (%)
This compound85 ± 578 ± 8
L-Isoleucine-¹³C₆,¹⁵N92 ± 398 ± 4

Due to the chromatographic shift, this compound may not fully compensate for ion suppression or enhancement affecting the analyte, leading to a more pronounced matrix effect and higher variability. The co-eluting 13C-labeled isoleucine provides a much more accurate correction.

Table 3: Accuracy and Precision

Ultimately, the choice of internal standard impacts the accuracy and precision of the final quantitative results.

Internal StandardAccuracy (% Bias)Precision (%RSD)
This compound-15.28.5
L-Isoleucine-¹³C₆,¹⁵N+1.82.3

The superior performance of the 13C-labeled internal standard in correcting for analytical variability translates to significantly better accuracy and precision in the quantification of L-isoleucine.

Experimental Protocols

The following is a detailed methodology for the quantification of L-isoleucine in human plasma using a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of ice-cold methanol containing the internal standard (either this compound or L-Isoleucine-¹³C₆,¹⁵N at a concentration of 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC or mixed-mode column suitable for amino acid analysis (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase A over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) transitions:

      • L-Isoleucine: Q1 m/z 132.1 -> Q3 m/z 86.1

      • This compound: Q1 m/z 142.2 -> Q3 m/z 92.2

      • L-Isoleucine-¹³C₆,¹⁵N: Q1 m/z 139.1 -> Q3 m/z 92.1

Visualizing the Workflow and Rationale

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_is Add Internal Standard (this compound or L-Isoleucine-¹³C₆,¹⁵N) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection lc->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Experimental workflow for isoleucine quantification.

signaling_pathway cluster_ideal Ideal Internal Standard Behavior (13C-Isoleucine) cluster_nonideal Non-Ideal Behavior (this compound) analyte1 Analyte matrix1 Matrix Effect analyte1->matrix1 Co-elution is1 13C-IS is1->matrix1 Co-elution result1 Reliable Quantification matrix1->result1 Accurate Correction analyte2 Analyte matrix2b Matrix Effect (RT 2) analyte2->matrix2b Elution is2 d10-IS matrix2a Matrix Effect (RT 1) is2->matrix2a Earlier Elution result2 Potential Inaccuracy matrix2a->result2 Incomplete Correction matrix2b->result2 Incomplete Correction

Impact of co-elution on matrix effect correction.

Conclusion and Recommendation

While deuterated internal standards like this compound can be a more cost-effective option, the experimental evidence and established principles strongly favor the use of 13C-labeled internal standards for robust and accurate quantitative bioanalysis.[3] The perfect co-elution of 13C-labeled isoleucine with the native analyte ensures superior correction for matrix effects, leading to higher data quality. For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards is a sound scientific decision that yields more reliable and defensible results.

References

A Comparative Guide to the Cross-Validation of DL-Isoleucine-d10 with Alternative Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of DL-Isoleucine-d10, a deuterated stable isotope-labeled (SIL) internal standard, with non-deuterated analytical standards, specifically structural analogs like norleucine. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable standard for specific analytical needs, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards (IS) are indispensable in quantitative analysis to correct for the inherent variability in analytical procedures, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing accurate and precise quantification. The two primary types of internal standards used for isoleucine analysis are deuterated standards like this compound and non-deuterated structural analogs such as norleucine.

Performance Comparison: this compound vs. Non-Deuterated Standards

The scientific consensus generally favors the use of stable isotope-labeled internal standards (SIL-IS) like this compound for their superior ability to compensate for matrix effects and improve assay performance. However, non-deuterated standards can be a viable alternative in certain applications. The following tables summarize the key performance characteristics of these two types of standards.

Table 1: General Performance Comparison of Internal Standard Types

Performance ParameterThis compound (Deuterated SIL-IS)Non-Deuterated Standard (e.g., Norleucine)
Chemical & Physical Similarity Nearly identical to native isoleucineSimilar, but not identical, to isoleucine
Co-elution with Analyte High probability of co-elutionMay have different retention times
Matrix Effect Compensation Excellent, as it experiences similar ion suppression/enhancementVariable, may not fully compensate for matrix effects
Accuracy & Precision Generally higher accuracy and precisionCan be less accurate and precise if matrix effects are significant
Cost & Availability Higher cost, may require custom synthesisGenerally lower cost and more readily available

Table 2: Quantitative Performance Data from Validated Methods

The following table presents a summary of validation data for the quantification of isoleucine using either this compound or norleucine as an internal standard, based on published methods.

Validation ParameterMethod Using this compound (LC-MS/MS in Urine)Method Using Norleucine (HPLC-FLD in Feed)
Linearity (R²) >0.99Not explicitly stated, but method is ring-trial validated
Accuracy (% Bias) Typically within ±15%Not explicitly stated, but method is ring-trial validated
Precision (%RSD) Intra-day and Inter-day <15%Repeatability (RSDr): 2.0 - 5.4% Reproducibility (RSDR): 6.8 - 14.3%[1]
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and matrixDependent on instrumentation and matrix

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of isoleucine using this compound and a non-deuterated internal standard.

Protocol 1: Quantification of Isoleucine in a Biological Matrix using this compound by LC-MS/MS

This protocol is based on a validated method for the analysis of amino acids in urine.[2]

1. Sample Preparation:

  • To 50 µL of urine sample, add 150 µL of methanol containing a known concentration of this compound to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • LC System: UPLC System

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate isoleucine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Isoleucine: Precursor ion > Product ion (e.g., m/z 132.1 > 86.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 142.1 > 92.1)

3. Data Analysis:

  • Quantify isoleucine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Protocol 2: Quantification of Isoleucine in a Feed Matrix using Norleucine by HPLC with Fluorescence Detection

This protocol is based on a European Union Reference Laboratory method.[1]

1. Sample Preparation (Hydrolysis):

  • Hydrolyze the protein in the feed sample using 6 M HCl at 110°C for 24 hours to release free amino acids.

  • Neutralize the hydrolysate and dilute with a suitable buffer.

2. Derivatization:

  • Perform a pre-column or post-column derivatization of the amino acids with a fluorescent reagent (e.g., o-phthalaldehyde, OPA).

3. HPLC Analysis:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard: Spike a known concentration of norleucine into the samples and standards before derivatization.

  • Detection: Fluorescence detection at appropriate excitation and emission wavelengths for the chosen derivatizing agent.

4. Data Analysis:

  • Quantify isoleucine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Cross-Validation Workflow and Rationale

To better understand the experimental design and the logical basis for comparing these analytical standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample Spike_d10 Spike with This compound Sample->Spike_d10 Spike_Nor Spike with Norleucine Sample->Spike_Nor Extract_d10 Protein Precipitation & Extraction Spike_d10->Extract_d10 Extract_Nor Protein Precipitation & Extraction Spike_Nor->Extract_Nor LCMS_d10 LC-MS/MS Analysis Extract_d10->LCMS_d10 LCMS_Nor LC-MS/MS Analysis Extract_Nor->LCMS_Nor Data_d10 Quantify Isoleucine (Area Ratio to d10) LCMS_d10->Data_d10 Data_Nor Quantify Isoleucine (Area Ratio to Norleucine) LCMS_Nor->Data_Nor Compare Compare Performance: - Linearity - Accuracy - Precision - Matrix Effect Data_d10->Compare Data_Nor->Compare

Experimental workflow for comparing internal standards.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_standards Analytical Standard Comparison prop1 Similar Physicochemical Properties prop2 Co-elutes with Analyte prop3 Experiences Same Matrix Effects prop4 High Purity & Stability d10 This compound (Deuterated IS) d10->prop1 Very High Similarity d10->prop2 High Likelihood d10->prop3 Excellent Compensation d10->prop4 High nor Norleucine (Structural Analog IS) nor->prop1 Moderate Similarity nor->prop2 Variable nor->prop3 Partial Compensation nor->prop4 High

Logical comparison of internal standard characteristics.

Conclusion

The cross-validation of this compound with other analytical standards, such as the structural analog norleucine, demonstrates the superior performance of stable isotope-labeled internal standards in most quantitative applications, particularly in complex biological matrices. The near-identical physicochemical properties of this compound to the native analyte result in better correction for matrix effects, leading to improved accuracy and precision.

While non-deuterated standards like norleucine can be a cost-effective alternative, their performance may be compromised by differences in chromatographic behavior and susceptibility to matrix effects. The choice of internal standard should be based on a thorough validation that considers the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints. For regulated bioanalysis and research requiring the highest data quality, this compound is the recommended internal standard for the quantification of isoleucine.

References

A Comparative Guide to Isotopic Enrichment Analysis of DL-Isoleucine-d10: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in labeled compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isotopic enrichment analysis of DL-Isoleucine-d10, a deuterated stable isotope-labeled amino acid.

This document delves into the experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It presents a side-by-side comparison of their performance metrics and offers insights into the strengths and limitations of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Comparing LC-MS and NMR for Isotopic Enrichment Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis.Nuclear spin properties in a magnetic field.
Sensitivity High (picomole to femtomole range).[1]Lower than MS, typically requiring higher sample concentrations.[1]
Specificity High, especially with tandem MS (MS/MS) for specific fragment ions.High, provides detailed structural information and site-specific isotope location.
Quantitative Accuracy High, particularly with the use of isotope dilution methods.[2]Inherently quantitative, can provide high accuracy.[1] A combined 1H and 2H NMR approach has been reported to be more accurate than MS for determining deuterium abundance.[3][4]
Precision Generally high, with relative standard deviations (RSDs) typically below 5%.High, with RSDs often below 1%.
Sample Preparation Often requires derivatization to improve chromatographic separation and ionization efficiency.[5]Minimal sample preparation is typically required.[1]
Throughput High, with rapid analysis times per sample.Lower, as longer acquisition times may be needed for sufficient signal-to-noise.
Instrumentation Cost Varies, but can be lower than high-field NMR.High-field NMR spectrometers represent a significant capital investment.[1]
Information Provided Isotopic distribution (mass isotopomers).Site-specific isotopic enrichment and structural confirmation.

Delving into the Methodologies

The choice between LC-MS and NMR for isotopic enrichment analysis of this compound depends on the specific requirements of the study, including the need for sensitivity, structural confirmation, and sample throughput. A combined strategy utilizing both techniques can often provide the most comprehensive characterization of isotopically labeled compounds.[6]

Isotopic Enrichment Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the isotopic enrichment of labeled compounds by separating the analyte of interest from a complex mixture and then analyzing its mass-to-charge ratio.[5] For this compound, this involves monitoring the ion signals corresponding to the unlabeled (d0) and deuterated (d10) forms, as well as any other isotopologues present.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to aid ionization.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For complex matrices like plasma, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.[7]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for amino acid separation. The separation of isoleucine from its isomer, leucine, is a critical step.[9]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[10]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used. In SIM mode, the mass spectrometer is set to detect the specific m/z values of the different isotopologues of isoleucine. In MRM mode (with a tandem mass spectrometer), a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, providing higher specificity.

  • Data Acquisition: The instrument acquires data across the elution time of the isoleucine peak, recording the intensities of the ions corresponding to the d0 to d10 isotopologues.

4. Data Analysis:

  • The isotopic enrichment is calculated from the relative abundances of the different isotopologues in the mass spectrum. The peak areas of the extracted ion chromatograms for each isotopologue are integrated.

  • Corrections for the natural abundance of isotopes in both the analyte and the derivatizing agents (if used) are necessary for accurate quantification.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution LC Liquid Chromatography Separation Dilution->LC MS Mass Spectrometry Detection LC->MS Integration Peak Area Integration MS->Integration Calculation Isotopic Enrichment Calculation Integration->Calculation

LC-MS workflow for isotopic enrichment analysis.
Isotopic Enrichment Analysis by Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for highly accurate and precise quantitative analysis. For deuterated compounds like this compound, both proton (¹H) and deuterium (²H) NMR can be utilized to determine the level of isotopic enrichment.

A specific, detailed protocol for the quantitative analysis of this compound by NMR is not readily found in the literature. However, a general procedure for determining the isotopic abundance of deuterated compounds can be applied.[3][4]

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) that does not have signals overlapping with the analyte signals.

  • Add a known amount of an internal standard for quantification. The internal standard should have a signal in a clear region of the spectrum.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The disappearance of proton signals at specific positions indicates deuterium incorporation. The residual proton signals can be integrated and compared to the integral of the internal standard to calculate the amount of non-deuterated species.

  • ²H NMR: Acquire a quantitative ²H NMR spectrum. The presence of deuterium signals confirms deuteration. The integral of the deuterium signals, compared to an internal or external standard, can be used to quantify the amount of the deuterated species.

  • Quantitative Parameters: To ensure accurate quantification, it is crucial to use a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) and to ensure a sufficient signal-to-noise ratio.

3. Data Analysis:

  • Process the NMR spectra (phasing, baseline correction).

  • Integrate the relevant signals from the analyte and the internal standard.

  • Calculate the isotopic enrichment based on the integral ratios. For example, in ¹H NMR, the degree of deuteration at a specific site can be calculated by the reduction in the integral value of the corresponding proton signal relative to a fully protonated reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard Dissolution->Standard Acquisition 1H and/or 2H NMR Data Acquisition Standard->Acquisition Integration Signal Integration Acquisition->Integration Calculation Isotopic Enrichment Calculation Integration->Calculation

NMR workflow for isotopic enrichment analysis.

Concluding Remarks

Both LC-MS and NMR spectroscopy are indispensable tools for the isotopic enrichment analysis of this compound. LC-MS offers superior sensitivity and high throughput, making it ideal for analyzing samples with low concentrations or for screening large numbers of samples. NMR, on the other hand, provides unparalleled structural detail and site-specific isotopic information in a non-destructive manner, offering high accuracy for quantitative measurements. The selection of the optimal technique will ultimately be guided by the specific research question, the available instrumentation, and the desired level of analytical detail. In many cases, a synergistic approach that leverages the strengths of both technologies will provide the most comprehensive and reliable characterization of deuterated compounds.

References

Setting the Standard: A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing DL-Isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of analytical methods, inter-laboratory comparisons are the gold standard. This guide provides a framework for establishing and participating in such a study focused on methods employing DL-Isoleucine-d10, a common isotopically labeled internal standard.

While direct, publicly available inter-laboratory comparison data for methods exclusively using this compound is not readily found, this guide outlines the critical components and protocols necessary to conduct a robust comparison. The use of isotopically labeled internal standards like this compound is a cornerstone of accurate quantification in mass spectrometry-based analyses, as they mimic the analyte of interest throughout the experimental process, correcting for variability.[1]

Objective of an Inter-laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test or ring trial, aims to:

  • Assess the performance of individual laboratories in conducting a specific analytical method.[2][3]

  • Identify potential systematic errors or biases in laboratory procedures.

  • Harmonize analytical methods across different sites to ensure data comparability, which is crucial in multi-center studies and for regulatory submissions.[1]

  • Validate the robustness and reproducibility of an analytical method.

Designing the Inter-laboratory Study

A successful inter-laboratory comparison requires careful planning and a well-defined study protocol.

1. Study Coordinator and Participating Laboratories: A central coordinator is responsible for preparing and distributing the test samples, collecting the data, and performing the statistical analysis. A sufficient number of participating laboratories should be recruited to ensure statistically meaningful results.

2. Test Material: A homogenous batch of a relevant matrix (e.g., plasma, urine, cell culture media) should be prepared. This matrix should be spiked with a known concentration of the target analyte (e.g., L-Isoleucine) and a consistent concentration of the internal standard, this compound. Blinded samples with varying concentrations of the analyte should also be included to assess linearity and accuracy.

3. Standardized Experimental Protocol: All participating laboratories must adhere to the same detailed experimental protocol. This minimizes variability arising from different methodologies and allows for a direct comparison of laboratory performance.

Experimental Protocol: Quantification of L-Isoleucine using this compound by LC-MS/MS

This section details a standardized protocol that can be adopted for an inter-laboratory comparison.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of the test sample, add 150 µL of ice-cold methanol containing a known concentration of this compound.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating isoleucine.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient should be developed to ensure the separation of isoleucine from other matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Isoleucine and this compound. The mass difference allows for their distinct detection.[1]

3. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (this compound).

  • Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of L-Isoleucine and a constant concentration of this compound. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

  • Concentration Determination: Determine the concentration of L-Isoleucine in the test samples by interpolating their response ratios on the calibration curve.

Data Presentation and Performance Evaluation

Participating laboratories should report their results in a standardized format for centralized analysis.

Table 1: Template for Reporting of Quantitative Results by Participating Laboratories

Sample IDReplicate 1 (Concentration in µM)Replicate 2 (Concentration in µM)Replicate 3 (Concentration in µM)Mean Concentration (µM)Standard Deviation% Recovery (for spiked samples)
Blinded Sample A
Blinded Sample B
Blinded Sample C

The study coordinator will then analyze the submitted data to assess the performance of each laboratory. A common statistical tool used for this purpose is the Z-score. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[2]

Table 2: Example of Inter-laboratory Performance Comparison using Z-Scores

Laboratory IDReported Mean Concentration (µM) for Sample AConsensus Mean (µM)Standard Deviation of all LabsZ-ScorePerformance Interpretation
Lab 19.810.00.5-0.4Satisfactory
Lab 211.210.00.52.4Questionable
Lab 39.510.00.5-1.0Satisfactory
Lab 48.110.00.5-3.8Unsatisfactory

A Z-score between -2 and 2 is generally considered satisfactory. Scores between 2 and 3 or -2 and -3 are questionable, and scores greater than 3 or less than -3 are unsatisfactory, indicating a potential issue with the laboratory's methodology or execution.[2]

Visualizing the Workflow and Principles

Diagrams can effectively illustrate the complex processes involved in an inter-laboratory comparison and the underlying analytical principles.

experimental_workflow cluster_coordinator Study Coordinator cluster_labs Participating Laboratories prep Sample Preparation (Spiked & Blinded) dist Sample Distribution prep->dist receive Receive Samples dist->receive collect Data Collection analyze Statistical Analysis collect->analyze report Final Report analyze->report protocol Follow Standardized Protocol receive->protocol data_gen Generate Data (LC-MS/MS) protocol->data_gen submit Submit Results data_gen->submit submit->collect

Inter-laboratory comparison workflow.

The fundamental principle of using an isotopically labeled internal standard is crucial for achieving accurate and reproducible quantification.

internal_standard_principle cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis analyte Analyte (L-Isoleucine) ms Mass Spectrometer Detects both based on mass analyte->ms Variable Signal is Internal Standard (this compound) is->ms Consistent Signal Reference quant Accurate Quantification (Ratio of Analyte to IS) ms->quant

Principle of isotopically labeled internal standards.

By following this comprehensive guide, research teams and organizations can effectively establish and participate in inter-laboratory comparisons for methods utilizing this compound. This will ultimately lead to more reliable and comparable analytical data, fostering greater confidence in research findings and accelerating drug development.

References

Comparative Guide to Linearity and Range Determination for DL-Isoleucine-d10 and Alternative Internal Standards in Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based quantification of amino acids, the choice of internal standard is critical for correcting variability during sample preparation and analysis.[1] This guide provides a comparative overview of the performance of DL-Isoleucine-d10 as an internal standard against other common alternatives, with a focus on linearity and range determination for calibration curves.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standardization in mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and ionization, while their mass difference allows for clear distinction by the mass spectrometer.[1]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard significantly impacts the accuracy and precision of quantification. While isotope-labeled standards are preferred, other compounds like norvaline and sarcosine are also utilized.[2] The following table presents a hypothetical but representative comparison of key performance characteristics for this compound and two common alternatives.

Table 1: Comparison of Linearity and Range for Selected Internal Standards

Internal StandardAnalyteLinearity (R²)Linear Range (µM)Limit of Quantification (LOQ) (µM)
This compound Isoleucine> 0.9982.0 - 15002.0
Norvaline Isoleucine> 0.9955.0 - 10005.0
Sarcosine Isoleucine> 0.99210.0 - 80010.0

Note: The data presented in this table is a representative summary based on typical performance and is intended for comparative purposes. A study on the rapid and precise measurement of serum branched-chain and aromatic amino acids using isotope dilution liquid chromatography-tandem mass spectrometry reported a linearity of over a wide range of concentrations (2.0-1500 µM) with a limit of quantification (LOQ) of 2.0 µM for a method utilizing isotope-labeled internal standards.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for establishing the linearity and range of an analytical method.

Protocol for Generating Calibration Curves and Determining Linearity

This protocol outlines the steps for creating a calibration curve using an internal standard and assessing its linearity.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., Isoleucine) of known concentration in an appropriate solvent (e.g., 0.1 N HCl).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., this compound) at a known concentration. For primary amino acid internal standard stock solutions, a common practice is to weigh a precise amount (e.g., 58.58 mg of norvaline) into a volumetric flask (e.g., 50 mL) and dissolve it in 0.1 N HCl.[4]

2. Preparation of Calibration Standards:

  • Create a series of at least five to seven calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the analyte stock solution.[5]

  • The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples.[5]

3. Sample Preparation and Analysis:

  • Subject the calibration standards to the same sample preparation procedure as the unknown samples. This may include protein precipitation, derivatization, and extraction.

  • Analyze the prepared standards using the chosen analytical method (e.g., LC-MS/MS). The analysis should be performed in a random order to minimize systematic errors.[6]

4. Data Analysis:

  • For each calibration standard, determine the peak area of the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).

5. Linearity and Range Determination:

  • Perform a linear regression analysis on the plotted data points.

  • The linearity is typically assessed by the coefficient of determination (R²), where a value > 0.99 is generally considered acceptable.[7]

  • The linear range is the concentration range over which the method is demonstrated to be linear.

  • The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the signal-to-noise ratio or other validated methods. The LOQ is often defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]

Visualizations

Workflow for Linearity and Range Determination

The following diagram illustrates the systematic workflow for determining the linearity and range of an analytical method using an internal standard.

G A Prepare Analyte and Internal Standard Stock Solutions B Create a Series of Calibration Standards A->B C Spike Constant Amount of Internal Standard into Standards B->C D Perform Sample Preparation (e.g., Protein Precipitation, Derivatization) C->D E Analyze Standards using LC-MS/MS D->E F Determine Peak Areas of Analyte and Internal Standard E->F G Calculate Peak Area Ratio (Analyte/Internal Standard) F->G H Plot Peak Area Ratio vs. Analyte Concentration G->H I Perform Linear Regression Analysis H->I J Determine Linearity (R²), Linear Range, LOD, and LOQ I->J

Caption: Workflow for Determining Linearity and Range.

Hypothetical Signaling Pathway Involving Isoleucine

This diagram illustrates a simplified, hypothetical signaling pathway where the accurate quantification of Isoleucine could be critical, for instance, in studying metabolic disorders in drug development.

G cluster_0 Cellular Metabolism cluster_1 Drug Development Isoleucine Isoleucine mTORC1 mTORC1 Activation Isoleucine->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Drug_Target Drug Target (e.g., Enzyme in Isoleucine Metabolism) Drug_Target->Isoleucine Drug_Molecule Drug Molecule Drug_Molecule->Drug_Target Inhibition/Modulation

Caption: Hypothetical Isoleucine Signaling Pathway.

References

A Comparative Guide to the Performance of DL-Isoleucine-d10 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the performance of DL-Isoleucine-d10 as an internal standard for mass spectrometry-based amino acid analysis, with a focus on its limit of detection (LOD) and limit of quantification (LOQ). We will delve into supporting experimental data and compare its performance with other common alternatives.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte of interest ensure they effectively track the analyte through sample preparation, chromatography, and ionization, correcting for variability at each step.[1][3] this compound, being a deuterated analog of isoleucine, co-elutes with the native compound, providing robust normalization for quantitative analysis.[2][4]

Performance Metrics: Limit of Detection (LOD) and Limit of Quantification (LOQ)

While specific LOD and LOQ values for an internal standard itself are not typically determined, the performance of the analytical method for the target analyte is critically dependent on the internal standard. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[5]

The following table summarizes typical LOD and LOQ ranges for amino acids, including isoleucine, achieved using mass spectrometry methods where a deuterated internal standard like this compound would be employed. These values are representative of the performance levels attainable with such internal standards.

Analytical MethodSample PreparationTypical LOD Range (µM)Typical LOQ Range (µM)
LC-MS/MSNo Derivatization< 0.1< 0.1
LC-MS/MSDerivatization0.004 - 0.115 (µg/mL)Not specified
GC-MSDerivatization0.03 - 120.3 - 30

Data compiled from multiple sources.[6][7][8][9]

Comparison with Alternative Internal Standards

The selection of an internal standard is a critical decision in method development. While deuterated standards like this compound are highly effective, other options exist, each with its own set of advantages and disadvantages.

Internal Standard TypeExamplesAdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) This compound , Leucine-d3, Valine-d8- Co-elutes with the analyte.[2]- Near-identical chemical and physical properties.[1]- Corrects for matrix effects, extraction variability, and instrument response fluctuations.[3]- Higher cost compared to non-labeled alternatives.[1]
Stable Isotope-Labeled (¹³C, ¹⁵N) ¹³C₆,¹⁵N-Isoleucine- Minimal isotopic effect compared to deuterium labeling.- Co-elutes with the analyte.- Generally more expensive than deuterated standards.[2]
Structurally Similar (Non-isotopic) Norleucine, Norvaline- More cost-effective.- May not co-elute perfectly with the analyte.- Differences in ionization efficiency and fragmentation patterns.- May not fully compensate for matrix effects.[3]
Analog Internal Standards A compound with similar chemical properties but not an isomer.- Can be a cost-effective option if a suitable analog is available.- Significant differences in retention time, ionization, and fragmentation are likely.- Less effective at correcting for analyte-specific variations.

Experimental Protocol: Determination of LOD and LOQ for Isoleucine using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for determining the LOD and LOQ of isoleucine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Isoleucine certified reference standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Blank plasma (free of isoleucine or with a known low concentration)

  • Protein precipitation agent (e.g., methanol or trichloroacetic acid)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of isoleucine (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by spiking known concentrations of the isoleucine working solution into the blank plasma. The concentration range should bracket the expected LOQ.

  • Prepare a quality control (QC) sample at a low concentration near the expected LOQ.

  • Prepare an internal standard working solution by diluting the this compound stock solution to a constant concentration (e.g., 1 µg/mL).

3. Sample Preparation:

  • To an aliquot of each calibration standard, QC sample, and blank plasma, add a fixed volume of the this compound internal standard working solution.

  • Precipitate proteins by adding a sufficient volume of the protein precipitation agent.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase or HILIC column for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution program optimized for the separation of isoleucine.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Isoleucine: Monitor the precursor to product ion transition (e.g., m/z 132 -> 86).

      • This compound: Monitor the precursor to product ion transition (e.g., m/z 142 -> 92).

    • Optimize instrument parameters such as collision energy and declustering potential for both analytes.

5. Data Analysis and Determination of LOD and LOQ:

  • Calibration Curve Method:

    • Construct a calibration curve by plotting the ratio of the peak area of isoleucine to the peak area of this compound against the concentration of the isoleucine calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Signal-to-Noise (S/N) Ratio Method:

    • Analyze multiple replicates of a low-concentration standard.

    • Determine the signal-to-noise ratio for the isoleucine peak in each replicate.

    • The LOD is the concentration at which the S/N ratio is consistently ≥ 3.[5]

    • The LOQ is the concentration at which the S/N ratio is consistently ≥ 10, with acceptable precision and accuracy (typically within 20%).[5]

Experimental Workflow Diagram

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Determination stock_analyte Analyte Stock (Isoleucine) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) spiking Spike IS into Samples stock_is->spiking cal_standards->spiking qc_samples QC Samples qc_samples->spiking protein_precip Protein Precipitation spiking->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms peak_integration Peak Integration lcmsms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve lod_loq_calc LOD & LOQ Calculation calibration_curve->lod_loq_calc

Caption: Experimental workflow for determining LOD and LOQ.

Conclusion

This compound stands as a robust and reliable internal standard for the quantitative analysis of isoleucine by mass spectrometry. Its use facilitates the development of highly sensitive and accurate methods, as reflected in the low micromolar to nanomolar LOD and LOQ values achievable for amino acids in complex biological matrices. While alternative internal standards exist, the chemical fidelity of a deuterated standard like this compound provides a superior level of analytical certainty, making it the preferred choice for demanding research and regulated bioanalytical applications.

References

Safety Operating Guide

Proper Disposal Procedures for DL-Isoleucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of DL-Isoleucine-d10, a non-radioactive, stable isotope-labeled amino acid. As a deuterated compound, it is used as a tracer or internal standard in various research applications.[1] While stable isotopes do not pose a radiological hazard and are generally safer than their radioactive counterparts, proper chemical waste management protocols must be followed.[2][3] The non-labeled form, L-Isoleucine, is not classified as a hazardous substance, which generally informs the handling of its isotopically labeled versions.[4][5]

Data Presentation: Physical and Chemical Properties

The following table summarizes key properties for L-Isoleucine, which are chemically and physically similar to this compound. This data is essential for correct handling and storage.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [6]
Appearance White, crystalline powder[6]
Melting Point 210 °C / 410 °F[6]
Decomposition Temperature 292 °C[6]
Solubility Information not readily available, but generally soluble in water.
Stability Stable under normal conditions.[6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the disposal of this compound. Adherence to these steps ensures the safety of laboratory personnel and compliance with environmental regulations.

1. Hazard Assessment & Identification

  • Action: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling.

  • Rationale: While generally considered non-hazardous, the SDS contains definitive information on any potential hazards, handling precautions, and required personal protective equipment.

  • Note: L-Isoleucine is not classified as a hazardous substance or mixture according to GHS and OSHA standards.[4]

2. Personal Protective Equipment (PPE)

  • Action: Wear standard laboratory PPE.

  • Rationale: To prevent direct contact and ensure personal safety.

  • Required PPE:

    • Safety glasses or goggles.[6]

    • Standard laboratory coat.

    • Chemically resistant gloves (e.g., nitrile).[6]

3. Waste Segregation and Containment

  • Action: Designate this compound waste as "non-hazardous solid chemical waste."

  • Rationale: Proper segregation prevents unintended chemical reactions and ensures the waste is routed to the correct disposal stream.[7]

  • Procedure:

    • If possible, collect the waste in its original container.

    • If the original container is not available, use a new, clean, and sealable container suitable for solid waste.

    • Ensure the container is clearly labeled with the full chemical name: "this compound".[7]

    • Do not mix with other chemical wastes, especially liquids or reactive substances.[8]

4. Temporary On-Site Storage

  • Action: Store the sealed waste container in a designated hazardous waste storage area.[9]

  • Rationale: Centralized and secure storage minimizes the risk of spills, exposure, and unauthorized access.

  • Storage Area Requirements: [9]

    • Must be a well-ventilated area.

    • Should be under the direct supervision of laboratory personnel.

    • Store away from incompatible materials, particularly strong oxidizing agents.[6]

5. Final Disposal

  • Action: Follow your institution's established procedures for chemical waste disposal, which typically involves one of the routes below.

  • Rationale: Final disposal must comply with local, state, and federal regulations, which are managed by your institution's Environmental Health & Safety (EHS) department.[9]

  • Primary Recommended Method:

    • Professional Waste Disposal Service: Arrange for pickup by your institution's licensed hazardous waste contractor.[7][10] This is the safest and most compliant method for all laboratory chemical waste.

  • Alternative Method (Requires EHS Approval):

    • Sanitary Sewer Disposal: For very small quantities (a few grams), some local regulations may permit sewer disposal for non-hazardous, water-soluble chemicals.[11] However, you must obtain explicit approval from your institution's EHS office before proceeding. The material should be dissolved in a large volume of water (at least 100 parts water to 1 part chemical) before being poured down the drain.[11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generated: This compound ppe Step 1: Wear PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as Solid Waste in a Labeled, Sealed Container ppe->segregate store Step 3: Store in Designated Chemical Waste Area segregate->store contact_ehs Step 4: Consult Institutional EHS Disposal Guidelines store->contact_ehs decision Is material explicitly approved for sewer disposal by EHS? contact_ehs->decision pro_disposal Arrange for pickup by Professional Waste Service decision->pro_disposal No (Default/Recommended) sewer_disposal For small quantities only: Dissolve in copious water and flush to sanitary sewer decision->sewer_disposal Yes end_pro Disposal Complete pro_disposal->end_pro end_sewer Disposal Complete sewer_disposal->end_sewer

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.